5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTRHBQUXRJHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390097 | |
| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-71-3 | |
| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an isoxazole core via a 1,3-dipolar cycloaddition reaction, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.
Core Synthesis Pathway
The synthesis of this compound is proposed to proceed through the following two key steps:
-
Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This intermediate is formed through a [3+2] cycloaddition reaction between 2-ethynylthiophene and a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Hydrolysis to this compound: The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.
Below is a detailed breakdown of the experimental protocols and associated data.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials, intermediate, and final product. Please note that yields are estimated based on typical ranges for these types of reactions and may vary depending on experimental conditions.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 2-Ethynylthiophene | 765-45-7 | C₆H₄S | 108.16 | Liquid | N/A | N/A |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 18605-97-5 | C₄H₆ClNO₃ | 151.55 | Solid | 65-68 | N/A |
| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | 90924-54-2 | C₁₀H₉NO₃S | 223.25 | Solid | 48-51[1] | 70-85 |
| This compound | 763109-71-3 | C₈H₅NO₃S | 195.19 | Solid | Not reported | 85-95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
This procedure details the 1,3-dipolar cycloaddition reaction to form the isoxazole ring.
Reagents and Materials:
-
2-Ethynylthiophene
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-ethynylthiophene (1.2 eq).
-
Slowly add triethylamine (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
This procedure describes the conversion of the ethyl ester to the final carboxylic acid.
Reagents and Materials:
-
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (2.0-3.0 eq) or sodium hydroxide (2.0-3.0 eq), to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid should form. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil or minimal precipitate forms, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Mandatory Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis.
References
A-Technical Guide to the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic methodologies for preparing 5-(thiophen-2-yl)isoxazole-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by both thiophene and isoxazole moieties, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core synthetic strategy discussed is the [3+2] cycloaddition reaction, a robust and widely used method for constructing the isoxazole ring.[3][4]
Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most prevalent and efficient method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[5][6] This reaction allows for the regioselective formation of the isoxazole ring. To achieve the target structure, this compound, the reaction involves an in-situ generated thiophene-2-carbonitrile oxide and an alkyne bearing a carboxylate or a precursor group.
The general pathway involves a multi-step sequence starting from a readily available thiophene derivative:
-
Oxime Formation: Thiophene-2-carboxaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.[7]
-
Hydroximoyl Halide Formation: The aldoxime is then halogenated, typically with a reagent like N-chlorosuccinimide (NCS), to produce a thiophene-2-carboxohydroximoyl chloride.[7][8] This intermediate is the precursor to the reactive nitrile oxide.
-
In-situ Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl, generating the thiophene-2-carbonitrile oxide in situ. This highly reactive 1,3-dipole is immediately trapped by a dipolarophile, such as ethyl propiolate, to undergo a [3+2] cycloaddition, yielding the ethyl ester of the target molecule.[6]
-
Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to afford the desired this compound.[9]
Below is a diagram illustrating the overall synthetic workflow.
Detailed Experimental Protocols
This section provides a representative experimental protocol based on established methodologies for the synthesis of isoxazole derivatives.[7][8][9]
Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime
-
To a solution of thiophene-2-carboxaldehyde (1 equivalent) in an appropriate solvent (e.g., ethanol/water mixture), add hydroxylamine hydrochloride (1.2 equivalents).
-
Add a base, such as sodium hydroxide or pyridine, portion-wise to neutralize the HCl and facilitate the reaction.
-
Stir the mixture at a temperature ranging from room temperature to 60-80°C for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The product can be isolated by filtration and washing with cold water, followed by drying.
Step 2: Synthesis of Thiophene-2-carboxohydroximoyl Chloride
-
Dissolve the thiophene-2-carboxaldehyde oxime (1 equivalent) in a dry polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1 equivalent) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 20-50°C) for 1-5 hours.[8]
-
After the reaction is complete (monitored by TLC), the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield the crude hydroximoyl chloride, which is often used in the next step without further purification.
Step 3 & 4: Synthesis of this compound
-
Cycloaddition: Dissolve the crude thiophene-2-carboxohydroximoyl chloride (1 equivalent) and ethyl propiolate (1 equivalent) in a suitable solvent like absolute ethanol or chloroform.
-
Cool the mixture in an ice bath and slowly add a base, such as triethylamine (Et₃N) (1.1 equivalents). The base facilitates the in-situ formation of the nitrile oxide, which then undergoes cycloaddition.[10]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion.
-
Hydrolysis: To the reaction mixture containing the crude ethyl ester, add an aqueous solution of a strong base like potassium hydroxide (KOH, 3 equivalents).[9]
-
Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.
-
Once hydrolysis is complete, cool the mixture to room temperature and acidify to a pH of 2-3 with a strong acid (e.g., 6M HCl).[9]
-
The precipitated solid product, this compound, is collected by vacuum filtration, washed with water, and dried.
The reaction mechanism for the key cycloaddition step is illustrated below.
Synthesis of Derivatives and Data
The described synthetic route is highly adaptable for creating a library of derivatives. By substituting thiophene-2-carboxaldehyde with other substituted thiophene aldehydes, or by using different terminal alkynes in the cycloaddition step, a wide range of analogs can be synthesized. The table below summarizes typical reaction conditions and outcomes for the synthesis of various 3,5-disubstituted isoxazoles, demonstrating the versatility of the methodology.[2][6]
| Entry | R¹ (from Aldehyde) | R² (from Alkyne) | Base / Solvent | Time (h) | Yield (%) |
| 1 | Thiophen-2-yl | -COOEt | Et₃N / EtOH | 12 | 85-95 (ester) |
| 2 | 4-Nitrophenyl | Phenyl | K₂CO₃ / CH₃CN | 8 | 92 |
| 3 | 4-Methoxyphenyl | Phenyl | K₂CO₃ / CH₃CN | 10 | 88 |
| 4 | 2-Chlorophenyl | -(CH₂)₃CH₃ | Et₃N / CHCl₃ | 16 | 75 |
| 5 | Thiophen-2-yl | -CH₂OH | Et₃N / CHCl₃ | 24 | 60-70 |
| 6 | Phenyl | -Si(CH₃)₃ | K₂CO₃ / CH₃CN | 6 | 85 |
Note: Yields are representative and can vary based on specific substrate and reaction scale. Data compiled from analogous reactions in the literature.[2][6]
Conclusion
The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes provides a powerful and modular platform for the synthesis of this compound and its derivatives. The methodology is characterized by its high regioselectivity, good to excellent yields, and tolerance of a variety of functional groups on both the thiophene and alkyne components. This strategic approach is highly valuable for researchers in drug discovery and development, enabling the efficient generation of diverse molecular scaffolds for biological screening and lead optimization.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eresearchco.com [eresearchco.com]
- 8. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Biological Activity of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities associated with the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid scaffold. While direct biological data on the parent compound is limited in publicly available literature, extensive research on its derivatives has revealed significant potential, particularly in the realm of oncology. This document summarizes the key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.
Core Biological Activity: Anticancer Properties
The predominant biological activity identified for derivatives of this compound is their potent and selective anticancer efficacy, with a primary focus on breast cancer.
Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer
A significant body of research has focused on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles.[1][2] These compounds have demonstrated notable and selective cytotoxic effects against the MCF-7 human breast cancer cell line.[1][2]
Key Mechanistic Insights:
-
The primary mechanism of action is believed to be the inhibition of Estrogen Receptor Alpha (ERα), a key driver in the proliferation of certain types of breast cancer.[1]
-
Treatment with these compounds has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1][2]
Structure-Activity Relationship (SAR):
SAR studies have been crucial in identifying the chemical moieties essential for potent anticancer activity:[1][2]
-
5-position: An unsubstituted thiophene ring is critical.
-
4-position: A trifluoromethyl (-CF3) group significantly enhances cytotoxic potency.
-
3-position: An electron-rich aromatic ring, such as a 3,4,5-trimethoxyphenyl group, leads to superior activity.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of key derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (μM) |
| TTI-6 | 4-CF3, 3-(3,4,5-trimethoxyphenyl) | MCF-7 | 1.91 |
| TTI-4 | 4-CF3, 3-(3,4-dimethoxyphenyl) | MCF-7 | 2.63 |
Experimental Protocols
Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole Derivatives
The synthesis of these potent anticancer agents was achieved through an innovative, metal-free, cascade reaction. This method involves the regio- and stereoselective trifluoromethyloximation, cyclization, and elimination from readily available α,β-unsaturated ketones using cost-effective reagents such as sodium triflinate (CF3SO2Na) and tert-butyl nitrite (tBuONO).[1][2]
In Vitro Anticancer Screening
The cytotoxic effects of the synthesized compounds were evaluated against a panel of cancer cell lines, including MCF-7 (human breast adenocarcinoma), 4T1 (murine mammary carcinoma), and PC-3 (human prostate adenocarcinoma), to determine their potency and selectivity.[1] Standard cell viability assays, such as the MTT or SRB assay, were likely employed to determine the IC50 values.
Mechanistic Studies
To elucidate the mechanism of action, a series of cellular and molecular assays were performed with the lead compounds:[1][2]
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry were likely used to quantify the induction of apoptosis.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) was probably used to determine the effects of the compounds on cell cycle progression.
-
Nuclear Staining: Staining with dyes like DAPI or Hoechst was likely used to visualize nuclear morphology and detect characteristic signs of apoptosis, such as chromatin condensation and nuclear fragmentation.
Visualizing the Molecular and Experimental Landscape
Proposed Signaling Pathway: ERα Inhibition
The following diagram illustrates the proposed mechanism by which 5-(thiophen-2-yl)isoxazole derivatives exert their anticancer effects through the inhibition of the ERα signaling pathway.
Caption: Inhibition of the ERα signaling pathway by 5-(thiophen-2-yl)isoxazole derivatives.
Experimental Workflow for Drug Discovery
The discovery and preclinical evaluation of these novel anticancer agents followed a structured experimental workflow.
Caption: A streamlined workflow for the discovery and evaluation of novel anticancer agents.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid mechanism of action
An In-depth Technical Guide on the Potential Mechanisms of Action of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
Abstract
This compound is a heterocyclic compound featuring a central isoxazole ring linked to a thiophene moiety and a carboxylic acid group. While direct experimental evidence elucidating the specific mechanism of action for this compound is not extensively available in the public domain, analysis of structurally related molecules provides significant insights into its potential biological activities. This technical guide consolidates findings from studies on analogous isoxazole and thiophene derivatives to postulate potential mechanisms of action, focusing on anticancer and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole-based compounds.
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibitory activities. The inclusion of a thiophene ring and a carboxylic acid functional group can further modulate the compound's physicochemical properties and biological targets. This guide explores the potential mechanisms of action of this compound by examining the established activities of structurally similar molecules.
Potential Mechanisms of Action Based on Structural Analogs
Based on the activities of related compounds, three primary potential mechanisms of action are discussed: Estrogen Receptor Alpha (ERα) inhibition, Xanthine Oxidase (XO) inhibition, and modulation of the leukotriene biosynthesis pathway.
Anticancer Activity via Estrogen Receptor Alpha (ERα) Inhibition
Derivatives of 5-(thiophen-2-yl)isoxazole have been identified as novel anti-breast cancer agents that target the Estrogen Receptor Alpha (ERα).[1][2] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of several human cancers, particularly breast cancer.
The proposed signaling pathway involves the binding of the isoxazole derivative to ERα, which can interfere with the binding of its natural ligand, estradiol. This inhibition can disrupt the downstream signaling cascade that promotes tumor cell proliferation and survival.
The anticancer activity of several 5-(thiophen-2-yl)isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their cytotoxic potential.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| TTI-4 | MCF-7 | 2.63 | [1] |
| TTI-6 | MCF-7 | 1.91 | [1][2] |
MCF-7 is a human breast cancer cell line.
Cell Viability Assay (MTT Assay):
-
Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Xanthine Oxidase (XO) Inhibition
Structurally related isoxazole-3-carboxylic acids, specifically 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids and 5-phenylisoxazole-3-carboxylic acid derivatives, have been identified as potent inhibitors of Xanthine Oxidase (XO).[3][4] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
The inhibitory activity of related isoxazole carboxylic acids against XO has been quantified.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 6c (an N-substituted 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid) | Xanthine Oxidase | 0.13 | [3] |
| Allopurinol (control) | Xanthine Oxidase | 2.93 | [3] |
Xanthine Oxidase Inhibition Assay:
-
The reaction mixture is prepared containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
-
The reaction is initiated by adding a solution of Xanthine Oxidase.
-
The conversion of xanthine to uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Enzyme kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type).[3]
Anti-inflammatory Activity via Leukotriene Biosynthesis Inhibition
4,5-Diarylisoxazol-3-carboxylic acids have been reported as inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP).[5] Leukotrienes are inflammatory mediators involved in various inflammatory diseases, including asthma.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Design of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of novel analogs based on the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid scaffold. Drawing upon established principles of medicinal chemistry and evidence from closely related molecular structures, this document outlines a strategic approach for developing new therapeutic agents, with a primary focus on anticancer applications.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel bioactive molecules. The 5-(thiophen-2-yl)isoxazole moiety, in particular, has shown promise in the development of potent anticancer agents.[3][4] This guide focuses on the design of analogs of this compound, a scaffold with significant potential for therapeutic intervention.
Recent research on structurally related 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has identified these compounds as potent anti-breast cancer agents that target the estrogen receptor-alpha (ERα).[3][4] ERα is a key driver in the majority of breast cancers, making it a validated and critical therapeutic target.[5] The design strategy outlined in this guide is therefore predicated on the bioisosteric replacement of the trifluoromethyl group with a carboxylic acid moiety, aiming to modulate the compound's physicochemical properties while retaining or enhancing its affinity for ERα.
Design Strategy: A Rational Approach to Analog Development
The design of novel this compound analogs is guided by a rational, multi-pronged strategy that leverages established medicinal chemistry principles and insights from related compound series. The core of this strategy is the bioisosteric replacement of the trifluoromethyl group in a known potent ERα inhibitor with a carboxylic acid group.[6] This modification is intended to alter the compound's electronic and steric profile, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties.
The proposed design strategy can be visualized as a logical workflow:
Caption: A logical workflow for the design and optimization of this compound analogs.
The primary objectives of this design strategy are:
-
To explore the impact of the carboxylic acid moiety on ERα binding and anticancer activity. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the ERα ligand-binding pocket.
-
To investigate the structure-activity relationship (SAR) of substitutions on the 3-phenyl ring. As demonstrated in related series, the electronic and steric properties of this ring are critical for activity.[3]
-
To develop a library of diverse analogs, including amides and esters, to modulate physicochemical properties such as solubility, permeability, and metabolic stability.
Synthesis of this compound and its Analogs
The synthesis of the target compounds will be achieved through a multi-step sequence, with the key transformation being a 1,3-dipolar cycloaddition reaction to construct the isoxazole core.[7][8][9][10][11] This versatile reaction allows for the efficient and regioselective formation of the 5-substituted isoxazole ring.
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for this compound and its analogs.
Experimental Protocols
Protocol 3.1.1: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
This protocol describes the 1,3-dipolar cycloaddition reaction for the formation of the isoxazole core.
-
Preparation of Thiophene-2-aldoxime: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry to afford thiophene-2-aldoxime.
-
In situ generation of Thiophene-2-carbonitrile oxide and cycloaddition: To a solution of thiophene-2-aldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent (e.g., dichloromethane or THF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition, add triethylamine (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Protocol 3.1.2: Synthesis of this compound
-
Hydrolysis of the ester: To a solution of ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0-3.0 eq). Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Acidification and isolation: After completion, remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1N HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.
Protocol 3.1.3: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxamides
-
Amide coupling: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) in a suitable solvent (e.g., DMF or DCM), add a base such as triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Biological Evaluation
The biological evaluation of the synthesized analogs will focus on their potential as anticancer agents, with a primary hypothesis of ERα inhibition. The screening cascade will involve a series of in vitro assays to determine cytotoxicity, target engagement, and mechanism of action.
In Vitro Anticancer Activity
Protocol 4.1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14][15]
-
Cell Culture: Plate human breast cancer cells (e.g., MCF-7, an ERα-positive cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or tamoxifen).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each analog.
Target Engagement: ERα Binding Assay
To confirm that the synthesized analogs target ERα, a competitive binding assay will be performed.[16][17][18]
Protocol 4.2.1: ERα Competitive Binding Assay
-
Reagents: Prepare a reaction buffer, recombinant human ERα protein, and a radiolabeled estrogen (e.g., [3H]-estradiol).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of ERα and [3H]-estradiol with increasing concentrations of the test compounds.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the radiolabeled estrogen.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the this compound scaffold will allow for the elucidation of key structure-activity relationships. Based on the findings from the related 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole series, the following SAR trends are anticipated:[3]
-
The unsubstituted thiophene ring at the 5-position is crucial for activity.
-
An electron-rich phenyl ring at the 3-position is expected to enhance potency. Substituents such as methoxy groups are likely to be beneficial.
-
The nature of the carboxylic acid derivative (acid, ester, or amide) will influence both potency and pharmacokinetic properties.
The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis. A hypothetical data table for a series of designed analogs is presented below for illustrative purposes.
| Compound ID | R1 | R2 | R3 | MCF-7 IC50 (µM) | ERα Binding IC50 (µM) |
| 1a | H | H | H | >100 | >100 |
| 1b | OCH3 | H | H | 15.2 | 20.5 |
| 1c | OCH3 | OCH3 | H | 5.8 | 8.1 |
| 1d | OCH3 | OCH3 | OCH3 | 2.1 | 3.5 |
| 2a (Ester) | OCH3 | OCH3 | OCH3 | 4.5 | 6.2 |
| 3a (Amide) | OCH3 | OCH3 | OCH3 | 3.8 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
The primary proposed mechanism of action for these analogs is the inhibition of the ERα signaling pathway. In breast cancer, estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[5][19][20][21][22][23] By binding to ERα, the designed analogs are hypothesized to act as antagonists, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.
Caption: Simplified ERα signaling pathway and the proposed inhibitory mechanism of the designed analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging a rational design strategy based on bioisosteric replacement and guided by SAR from closely related compounds, it is possible to generate a library of analogs with the potential to potently and selectively inhibit ERα. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore this promising area of medicinal chemistry. Further optimization of lead compounds identified through this process could ultimately lead to the development of new and effective therapies for ERα-positive breast cancer.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | A Role for Estrogen Receptor alpha36 in Cancer Progression [frontiersin.org]
- 21. pnas.org [pnas.org]
- 22. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
characterization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
An In-depth Technical Guide on the Characterization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and biological activity of this compound and its derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₈H₅NO₃S.[1] It belongs to the isoxazole class of compounds, which are known for their diverse biological activities. The structural details and available physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 763109-71-3 | [1] |
| Molecular Formula | C₈H₅NO₃S | [1][2] |
| Molecular Weight | 195.2 g/mol | [2] |
| Synonyms | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid | [1] |
| Melting Point | Not available for the acid. 48-51 °C for the ethyl ester derivative. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common strategy for forming the isoxazole ring is the reaction of a chalcone with hydroxylamine hydrochloride.[4] Another versatile method is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5] A general workflow for the synthesis starting from a thiophene-derived chalcone is depicted below.
Experimental Protocols
General Synthesis of Isoxazole Derivatives from Chalcones
This protocol is a general representation based on common methods for isoxazole synthesis.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An appropriate substituted acetophenone is dissolved in ethanol.
-
An equimolar amount of an aromatic aldehyde (e.g., thiophene-2-carbaldehyde) is added.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
-
Isoxazole Synthesis:
-
The synthesized chalcone (0.015 mol), sodium acetate (0.015 mol), and hydroxylamine hydrochloride (0.015 mol) are combined in ethanol.[4]
-
The mixture is refluxed for 7-8 hours.[4]
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid product is filtered, dried, and purified by recrystallization.
-
Spectroscopic Data
| Spectroscopic Data for a Representative Isoxazole Derivative¹ | |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 9.94 (br s, 1H, NH), 7.75 (s, 1H, NH), 7.53–7.51 (m, 1H, ArH), 7.11 (d, 2H, J = 8.0 Hz, ArH), 7.04 (d, 2H, J = 8.0 Hz, ArH), 6.31–6.28 (m, 1H, ArH), 6.17 (s, 1H, C=CH), 6.10–6.07 (m, 1H, CH), 5.12 (s, 1H, J = 2.8 Hz, 1H), 2.31 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 158.4, 157.6, 152.8, 148.3, 143.5, 142.3, 136.6, 132.2, 127.9, 124.5, 122.4, 114.2, 112.9, 112.8, 105.0, 104.9, 104.0, 55.3, 50.0 |
| ¹Data for 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.[4] |
Biological Activity and Signaling Pathways
Derivatives of 5-(thiophen-2-yl)isoxazole have shown promise as anti-cancer agents, particularly against breast cancer.[6][7]
Anti-Breast Cancer Activity
A series of novel 5-(thiophen-2-yl)isoxazoles were designed and synthesized, revealing potent anti-cancer properties.[6] The structure-activity relationship studies highlighted that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for superior activity.[6] One of the most potent compounds identified was 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited an IC₅₀ value of 1.91 μM against the MCF-7 human breast cancer cell line.[7]
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 2.63 | [6] |
| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 | 1.91 | [6][7] |
Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)
The anti-breast cancer activity of these 5-(thiophen-2-yl)isoxazole derivatives has been attributed to their ability to inhibit the estrogen receptor alpha (ERα).[6] ERα is a key nuclear hormone receptor that plays a significant role in the progression of several human cancers, including breast cancer.[6] The binding of these compounds to ERα disrupts its normal function in gene regulation, leading to apoptosis (programmed cell death) in cancer cells.[6]
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through established chemical routes, and their biological activity, particularly as ERα inhibitors, warrants further investigation for applications in oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this class of compounds.
References
- 1. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Profile of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3). The document details predicted and characteristic spectroscopic features based on ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, offering a foundational dataset for its identification and characterization in research and development settings.
Molecular Structure and Properties:
Spectroscopic Data Presentation
The following sections summarize the core spectroscopic data expected for this compound. The data is compiled from spectral predictions based on analogous structures and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.0 | Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.9 - 8.1 | Doublet | 1H | Thiophene H5' |
| ~7.6 - 7.8 | Doublet | 1H | Thiophene H3' |
| ~7.2 - 7.3 | Doublet of d. | 1H | Thiophene H4' |
| ~7.1 - 7.2 | Singlet | 1H | Isoxazole H4 |
Note: The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration.[4]
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Isoxazole C5 |
| ~155 - 160 | Isoxazole C3 |
| ~130 - 135 | Thiophene C2' |
| ~128 - 130 | Thiophene C5' |
| ~127 - 129 | Thiophene C3' |
| ~126 - 128 | Thiophene C4' |
| ~100 - 105 | Isoxazole C4 |
Note: The chemical shifts of isoxazole carbons can vary significantly based on substitution.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are outlined below.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 2500 - 3300 | Broad | O-H stretch (Carboxylic acid, H-bonded) |
| 1690 - 1760 | Strong | C=O stretch (Carboxylic acid) |
| 1500 - 1600 | Medium | C=N stretch (Isoxazole ring) & C=C stretch (Thiophene ring) |
| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) |
| 1440 - 1395 | Medium | O-H bend (Carboxylic acid) |
| 830 - 860 | Medium | C-H out-of-plane bend (Thiophene ring) |
| 680 - 710 | Medium | C-S stretch (Thiophene ring) |
Note: The broad O-H stretch of the carboxylic acid is a highly characteristic feature and often overlaps with C-H stretching frequencies.[4][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₈H₅NO₃S |
| Exact Mass (Monoisotopic) | 194.9990 |
| [M+H]⁺ (Positive ESI) | 196.0063 |
| [M-H]⁻ (Negative ESI) | 194.9917 |
Predicted Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment. Key fragmentation pathways may include:
-
Loss of CO₂ (-44 Da) from the carboxylic acid.
-
Loss of COOH (-45 Da).
-
Cleavage of the isoxazole ring, a common fragmentation pattern for this heterocycle.[8][9]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) can be conducted.[10][11]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[12]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[10]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.[8]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Key Structural Features and Spectroscopic Correlations.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 763109-71-3 | this compound - AiFChem [aifchem.com]
- 3. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available at the time of this publication, this document consolidates the existing knowledge on its synthesis, chemical properties, and the notable biological activities of its derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.
Introduction
Heterocyclic compounds containing isoxazole and thiophene rings are prominent scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The fusion of these two moieties in the form of 5-(thiophen-2-yl)isoxazole derivatives has given rise to a class of compounds with significant therapeutic potential. This guide focuses on the carboxylic acid derivative, this compound, and its role as a key building block for more complex and biologically active molecules.
Physicochemical Properties
While a complete crystallographic analysis is not available, fundamental physicochemical properties of this compound and its common ethyl ester derivative have been reported. These are summarized in the table below for easy reference.
| Property | This compound | Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
| CAS Number | 763109-71-3[4][5] | 90924-54-2[6] |
| Molecular Formula | C₈H₅NO₃S[4][5] | C₁₀H₉NO₃S[6] |
| Molecular Weight | 195.2 g/mol [4] | 223.25 g/mol [6] |
| Synonyms | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid[7] | This compound Ethyl Ester[8] |
Synthesis and Experimental Protocols
The synthesis of 5-(thiophen-2-yl)isoxazole derivatives often involves multi-step reaction sequences. While a specific protocol for the direct synthesis of the carboxylic acid is not detailed in the reviewed literature, a general workflow for the creation of related, biologically active compounds has been described. A representative synthetic pathway for a derivative is outlined below.
General Synthetic Workflow for 5-(Thiophen-2-yl)isoxazole Derivatives
The synthesis of substituted 5-(thiophen-2-yl)isoxazoles can be achieved through a multi-step process, a conceptual workflow for which is provided below. This process typically starts from commercially available materials and involves the formation of the isoxazole ring.
Biological Activity and Therapeutic Potential
Derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated significant potential as anti-cancer agents, particularly against breast cancer.[9]
Anti-Breast Cancer Activity
Recent studies have focused on the design and synthesis of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles as potent anti-breast cancer agents.[9] These compounds have shown selective cytotoxicity against human breast cancer cell lines, such as MCF-7. The structure-activity relationship (SAR) studies have revealed that the presence of an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for their anti-cancer activity.[9]
Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)
The anti-breast cancer activity of these derivatives is attributed to their ability to inhibit Estrogen Receptor Alpha (ERα), a key nuclear hormone receptor involved in the regulation of genes that play a critical role in the development and progression of several human cancers.[9] The proposed mechanism of action involves the binding of the 5-(thiophen-2-yl)isoxazole derivative to ERα, leading to the induction of apoptosis in cancer cells.[9]
Conclusion and Future Directions
This compound is a valuable scaffold in the development of novel therapeutic agents. While its own crystal structure remains to be elucidated, the derivatives of this compound have shown promising anti-cancer properties, particularly through the inhibition of ERα. Future research should focus on the single-crystal X-ray diffraction of the title compound to provide a deeper understanding of its three-dimensional structure. This would undoubtedly aid in the structure-based design of more potent and selective inhibitors for various therapeutic targets. Further exploration of the synthesis of a wider range of derivatives and their evaluation against a broader panel of cancer cell lines is also warranted.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. journals.iucr.org [journals.iucr.org]
applications of isoxazole-3-carboxylic acids in medicinal chemistry
An In-depth Technical Guide on the Applications of Isoxazole-3-Carboxylic Acids in Medicinal Chemistry
Introduction
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Among its various derivatives, isoxazole-3-carboxylic acids represent a particularly versatile and valuable scaffold for drug design and development. Their unique physicochemical properties allow them to act as crucial synthetic intermediates, pharmacophores, and bioisosteres for the carboxylic acid functional group.[3][4]
Derivatives of isoxazole-3-carboxylic acid have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory effects.[2][5] Their rigid, planar structure and specific electronic distribution enable precise interactions with biological targets, making them a focal point for the development of novel therapeutic agents with improved potency and selectivity.[1] This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of isoxazole-3-carboxylic acids in modern medicinal chemistry.
Synthetic Strategies
The construction of the isoxazole-3-carboxylic acid core is most commonly achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. This method is highly efficient for forming the heterocyclic ring.[5][6] Alternative strategies involve the cyclization of β-keto esters or α,β-unsaturated carbonyl compounds with hydroxylamine.[6][7]
A general synthetic approach involves the reaction of a substituted hydroxylamine with a dicarbonyl compound, leading to the formation of the isoxazole ring. The carboxylic acid functionality can be introduced either before or after the ring formation, often by hydrolysis of a corresponding ester or nitrile precursor.[8][9]
Caption: General workflow for synthesizing isoxazole-3-carboxylic acids.
Core Applications in Medicinal Chemistry
The isoxazole-3-carboxylic acid scaffold has been extensively explored for various therapeutic applications due to its favorable pharmacological profile.
Anti-inflammatory Agents
Derivatives of isoxazole-3-carboxylic acid are potent inhibitors of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Many isoxazole derivatives have been designed as selective COX-2 inhibitors, which are crucial for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole carboxamide A13, for instance, shows high potency against COX-2 with an IC50 value of 13 nM.[10]
-
Leukotriene Biosynthesis Inhibition: 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[1][11] Certain compounds in this class potently inhibit cellular 5-lipoxygenase product synthesis with IC50 values as low as 0.24 µM.[1][11]
Caption: Inhibition of inflammatory pathways by isoxazole derivatives.
Antimicrobial and Antitubercular Agents
The isoxazole moiety is present in several antibiotics, such as cloxacillin.[5] Isoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for a range of antimicrobial activities.
-
Antibacterial: Hybrids of isoxazole and oxazole have shown antibacterial potency against various strains, including E. coli and S. aureus.[12] Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids act as inhibitors of bacterial serine O-acetyltransferase, a potential target for antibacterial adjuvants, with IC50 values as low as 1.0 µM.[12]
-
Antitubercular: Isoxazole-carboxylic acid methyl ester-based derivatives have shown significant promise against Mycobacterium tuberculosis (Mtb).[13] A series of 2-substituted quinoline derivatives demonstrated potent inhibition of both drug-susceptible Mtb (MIC 0.12 μg/mL) and drug-resistant Mtb (MIC 0.25-0.5 μg/mL), with high selectivity.[14]
Enzyme Inhibition
Beyond inflammation, these compounds target other critical enzymes.
-
Xanthine Oxidase (XO) Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized as potent inhibitors of xanthine oxidase, an enzyme involved in gout. Many of these compounds exhibit inhibitory activity in the micromolar to submicromolar range.[9] A molecular modeling study provided insights into their binding mode, aiding in the design of new non-purine XO inhibitors.[9]
Central Nervous System (CNS) Applications
The 3-hydroxyisoxazole moiety, a bioisostere of the carboxylic acid group, is found in the naturally occurring amino acid ibotenic acid, an agonist of the NMDA receptor.[4] This has spurred the development of isoxazole derivatives as potent ligands for GABA and glutamate neurotransmitter systems, which are key targets for treating neurological and psychiatric disorders.[4][15]
Quantitative Data Summary
The biological activities of various isoxazole-3-carboxylic acid derivatives are summarized below.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound Class/Example | Target | Activity Type | Value | Reference |
|---|---|---|---|---|
| 4,5-diarylisoxazol-3-carboxylic acids | FLAP / 5-LO | IC50 | 0.24 µM | [1][11] |
| Isoxazole carboxamide (A13) | COX-2 | IC50 | 13 nM | [10] |
| Isoxazole derivative (C6) | COX-2 | IC50 | 0.55 ± 0.03 µM | [16][17] |
| 5-phenylisoxazole-3-carboxylic acid derivs. | Xanthine Oxidase | IC50 | Micromolar/submicromolar | [9] |
| (2-aminooxazol-4-yl)isoxazole-3-COOH (20a) | Serine O-acetyltransferase | IC50 | 1.0 µM | [12] |
| (2-aminooxazol-4-yl)isoxazole-3-COOH (20c) | Serine O-acetyltransferase | IC50 | 3.95 µM |[12] |
Table 2: Antitubercular Activity
| Compound Class | Target Strain | Activity Type | Value | Reference |
|---|---|---|---|---|
| Isoxazole-quinoline hybrid (lead compound) | Drug-susceptible Mtb | MIC | 0.12 µg/mL | [14] |
| Isoxazole-quinoline hybrid (lead compound) | Drug-resistant Mtb | MIC | 0.25-0.5 µg/mL | [14] |
| 3,4-Dichlorophenyl urea derivative | Mtb H37Rv | MIC | 0.25 µg/mL | [13] |
| 4-chlorophenyl thiourea congener | Mtb H37Rv | MIC | 1 µg/mL |[13] |
Experimental Protocols
General Synthesis of 5-Phenylisoxazole-3-carboxylic Acid Derivatives
This protocol is a representative example for synthesizing xanthine oxidase inhibitors.[9]
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of an aqueous base (e.g., NaOH) via a Claisen-Schmidt condensation to yield a chalcone intermediate.
-
Cyclization with Hydroxylamine: The purified chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a solvent like ethanol. This step forms the isoxazole ring.
-
Oxidation to Carboxylic Acid: The substituent at the 3-position (e.g., an acetyl group) is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline medium.
-
Work-up and Purification: The reaction mixture is acidified (e.g., with HCl) to precipitate the crude carboxylic acid. The solid is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 5-phenylisoxazole-3-carboxylic acid derivative. Characterization is performed using NMR, IR, and mass spectrometry.
Caption: Workflow for an in vitro COX enzyme inhibition assay.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a common method to evaluate the anti-inflammatory potential of synthesized compounds.[16][17]
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl) and kept on ice. Arachidonic acid is used as the substrate.[17]
-
Compound Incubation: The test compounds (isoxazole derivatives) are pre-incubated with the enzyme solution (either COX-1 or COX-2) for a short period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate.
-
Reaction Termination and Measurement: After a specific incubation time (e.g., 10-20 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined by plotting the percent inhibition against a range of compound concentrations. Celecoxib or ketoprofen can be used as positive controls.[10]
Conclusion and Future Perspectives
Isoxazole-3-carboxylic acids and their derivatives are undeniably a privileged scaffold in medicinal chemistry. Their synthetic tractability and ability to modulate a wide array of biological targets have cemented their role in the discovery of new drugs for inflammatory diseases, infectious diseases, and cancer.[2][5] The role of the 3-hydroxyisoxazole group as a bioisosteric replacement for carboxylic acids continues to be a successful strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly in the CNS field.[4]
Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoxazole-3-carboxylic acid libraries. Furthermore, the application of computational chemistry and machine learning will accelerate the structure-based design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties, ensuring that this versatile heterocyclic core remains at the forefront of therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents | Semantic Scholar [semanticscholar.org]
- 14. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Isoxazole Derivatives: A Technical Guide to their Role as Enzyme Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of thiophene and isoxazole rings creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Thiophene-isoxazole derivatives have emerged as a versatile class of compounds exhibiting a wide range of biological activities, most notably as potent enzyme inhibitors. Their unique structural and electronic properties allow for diverse interactions with the active sites of various enzymes, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and mechanism of action of thiophene-isoxazole derivatives, with a focus on their applications in cancer therapy and other diseases.
Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] It is often considered a bioisostere of the benzene ring and contributes to the modulation of a compound's physicochemical properties, such as lipophilicity and metabolic stability.[2] The isoxazole moiety, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is also a key component in many biologically active compounds and approved drugs, known for its ability to engage in hydrogen bonding and other non-covalent interactions.[3][4] The combination of these two rings can lead to compounds with enhanced biological activity and novel mechanisms of action.[4]
This guide will delve into the specifics of their enzyme inhibitory profiles, present quantitative data for structure-activity relationship (SAR) analysis, provide detailed experimental protocols for their synthesis and evaluation, and visualize key biological pathways and experimental workflows.
Enzyme Inhibitory Activity of Thiophene-Isoxazole Derivatives
Thiophene-isoxazole derivatives have been shown to inhibit a variety of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The following sections summarize their activity against key enzyme targets.
Kinase Inhibition
Many thiophene-isoxazole derivatives have been designed and synthesized as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[5]
c-Met and Pim-1 Kinase Inhibition: Certain tetrahydrobenzo[b]thiophen-5-one derivatives, which can be precursors to or share structural similarities with thiophene-isoxazole compounds, have demonstrated inhibitory activity against c-Met and Pim-1 kinases.[5] These kinases are involved in tumor cell proliferation, survival, and angiogenesis.
Tyrosine Kinase Inhibition: A number of potent compounds have been investigated for their inhibitory effects on a panel of tyrosine kinases, including c-kit, Flt-3, VEGFR-2, EGFR, and PDGFR.[5] The inhibition of these kinases is a key strategy in modern cancer therapy.
Carbonic Anhydrase Inhibition
Thiophene derivatives incorporating sulfonamide and isoxazole moieties have been explored as inhibitors of carbonic anhydrases (CAs).[6] CAs are involved in pH regulation and their inhibition can impact the tumor microenvironment.[6] Some isoxazole derivatives have shown significant inhibitory action against CA enzymes.[7]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Isoxazole derivatives, including those with thiophene substituents, have been identified as inhibitors of COX and LOX enzymes.[3] These enzymes are key players in the inflammatory cascade and their inhibition is the basis for many anti-inflammatory drugs. The overproduction of prostaglandins and leukotrienes, the products of COX and LOX activity, can also contribute to tumor growth.[3]
Other Enzyme Targets
Thiophene-based pyrazole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), enzymes relevant to Alzheimer's disease and cellular detoxification processes, respectively.[8]
Quantitative Inhibition Data
The following table summarizes the inhibitory activities of selected thiophene-isoxazole and related derivatives against various enzymes and cancer cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
| Compound ID | Target Enzyme/Cell Line | IC50 / Ki (µM) | Reference |
| 3c | A549 (lung cancer) | 0.29 | [5] |
| 5d | A549 (lung cancer) | 0.68 | [5] |
| 16c | A549 (lung cancer) | 0.42 | [5] |
| 8 | MCF-7 (breast cancer) | 4.132 ± 0.5 | [9] |
| 8 | HepG-2 (liver cancer) | 3.3 ± 0.90 | [9] |
| 5 | MCF-7 (breast cancer) | > 15 | [9] |
| 5 | HepG-2 (liver cancer) | > 15 | [9] |
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | [7] |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | [7] |
| TTI-4 | MCF-7 (breast cancer) | 2.63 | [2] |
| TTI-6 | MCF-7 (breast cancer) | 1.91 | [2] |
| 10 | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 | [8] |
| 8 | Butyrylcholinesterase (BChE) | Ki = 13.72 ± 1.12 | [8] |
| 7 | Glutathione S-Transferase (GST) | Ki = 16.44 ± 1.58 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections provide representative experimental protocols for the synthesis of thiophene-isoxazole derivatives and the assessment of their enzyme inhibitory activity.
General Synthesis of Thiophene-Isoxazole Derivatives
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.[10][11]
Step 1: Synthesis of Chalcone Intermediate A mixture of an appropriate acetophenone derivative (e.g., 1-(thiophen-2-yl)ethanone) and a substituted benzaldehyde is stirred in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., aqueous sodium hydroxide) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone intermediate.
Step 2: Synthesis of Isoxazole Derivative A mixture of the synthesized chalcone (0.015 mol), hydroxylamine hydrochloride (1.04 g, 0.015 mol), and sodium acetate (0.015 mol) is refluxed in ethanol for 7–8 hours.[10] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is poured into ice water, and the resulting solid is filtered, dried, and recrystallized from ethanol to afford the final thiophene-isoxazole derivative.[10]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various kinases can be evaluated using established protocols, such as an ELISA-based assay.
-
Plate Preparation: 96-well plates are coated with a substrate-specific antibody.
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase can be determined by measuring the esterase activity of the enzyme.
-
Assay Principle: The assay is based on the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Procedure: The reaction mixture contains Tris-HCl buffer, the test compound dissolved in DMSO, and the carbonic anhydrase enzyme solution. The reaction is initiated by the addition of the substrate (p-nitrophenyl acetate).
-
Measurement: The change in absorbance over time is recorded. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and for identifying potential biomarkers of response.
Kinase Inhibitor Signaling Pathway
Thiophene-isoxazole derivatives that inhibit receptor tyrosine kinases like c-Met and VEGFR-2 interfere with downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Structure-Activity Relationship (SAR) Workflow
The development of potent enzyme inhibitors relies on a systematic exploration of the structure-activity relationship. This involves synthesizing a library of analogs and evaluating their biological activity to identify key structural features responsible for potency and selectivity.
Caption: Iterative workflow for SAR studies.
Conclusion and Future Directions
Thiophene-isoxazole derivatives represent a promising class of enzyme inhibitors with significant therapeutic potential. Their synthetic tractability allows for the creation of diverse chemical libraries, and their potent inhibitory activity against a range of clinically relevant enzymes, particularly kinases, makes them attractive candidates for further drug development efforts.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms to minimize off-target effects and improve safety profiles.
-
In Vivo Efficacy Studies: Moving potent compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
-
Exploring New Targets: Expanding the scope of enzyme targets beyond the well-explored kinases and carbonic anhydrases.
-
Combination Therapies: Investigating the synergistic effects of thiophene-isoxazole inhibitors with existing therapeutic agents.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a wide range of diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document compiles available experimental and predicted data, details standard experimental methodologies for property determination, and explores a potential biological mechanism of action.
Core Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the limited availability of experimentally determined data for this compound, this guide presents a combination of known values for related structures and computationally predicted data for the target molecule.
Table 1: Summary of Physicochemical Data for this compound and a Related Derivative
| Property | This compound | This compound ethyl ester |
| Molecular Formula | C₈H₅NO₃S[1] | C₁₀H₉NO₃S[2] |
| Molecular Weight | 195.2 g/mol [1] | 223.25 g/mol [2] |
| Melting Point | Predicted: 170-200 °C | 48-51 °C[2] |
| Boiling Point | Predicted: 415.7±25.0 °C | 379.7 °C at 760 mmHg |
| pKa (acidic) | Predicted: 3.5 - 4.5 | Not Applicable |
| logP (Octanol-Water Partition Coefficient) | Predicted: 1.5 - 2.5 | Not Applicable |
| Aqueous Solubility | Predicted: Low | Not Applicable |
Note: Predicted values are derived from computational models and should be confirmed by experimental data.
Potential Biological Activity: Estrogen Receptor Alpha (ERα) Inhibition
Recent research has highlighted the potential for 5-(thiophen-2-yl)isoxazole derivatives to act as anti-breast cancer agents through the inhibition of Estrogen Receptor Alpha (ERα).[3][4] ERα is a key driver in the proliferation of certain types of breast cancer. While the specific activity of this compound has not been detailed, the core scaffold is of significant interest. The proposed mechanism involves the compound binding to ERα, preventing its activation by estrogen and subsequent downstream signaling that leads to tumor cell growth.
Caption: Proposed inhibitory pathway of this compound on ERα signaling.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline representative methodologies for key parameters.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise method.[5][6][7]
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: A 1mM solution of the compound is prepared. Standardized solutions of 0.1 M HCl and 0.1 M NaOH are used as titrants. A 0.15 M KCl solution is used to maintain constant ionic strength. The potentiometer is calibrated with standard buffers of pH 4, 7, and 10.[5][7]
-
Titration: A known volume of the sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then purged with nitrogen to remove dissolved CO₂. Titration is performed by the gradual addition of 0.1 M NaOH, with the pH recorded at regular intervals until it stabilizes around pH 12-12.5.[5][7]
-
Analysis: The titration curve (pH versus volume of titrant) is plotted. The inflection point is identified to determine the equivalence point. The pKa is equal to the pH at the half-equivalence point. The procedure should be repeated at least three times to ensure accuracy.[5]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and a standard technique for determining the octanol-water partition coefficient (logP).[8][9]
Caption: Workflow for logP determination using the shake-flask method.
Methodology:
-
Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[8]
-
Partitioning: The stock solution is added to a vessel containing the pre-saturated n-octanol and buffer. The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[8]
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by HPLC
This method determines the equilibrium solubility of a compound in an aqueous medium, a critical parameter for drug development.[11]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, with the CAS number 763109-71-3, is a heterocyclic organic compound that has garnered interest within the scientific community. Its structure, featuring both a thiophene and an isoxazole ring, makes it a valuable scaffold in medicinal chemistry. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, while the thiophene ring often serves to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its synthesis, physicochemical properties, and the biological activities of its derivatives, which suggest its potential as a core structure in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| CAS Number | 763109-71-3 | |
| Molecular Formula | C₈H₅NO₃S | [1] |
| Molecular Weight | 195.2 g/mol | [1] |
| Melting Point | 170 - 173 °C | |
| Appearance | Solid | |
| SMILES | OC(=O)c1cc(on1)c2cccs2 | |
| InChI | InChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11) |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of isoxazole-3-carboxylic acids and their derivatives. The most common approach involves a 1,3-dipolar cycloaddition reaction. A likely precursor for the carboxylic acid is its ethyl ester, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2), which can then be hydrolyzed to the desired acid.
Proposed Synthetic Workflow
The following diagram illustrates a probable synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (Representative)
This protocol is based on general procedures for 1,3-dipolar cycloaddition reactions to form isoxazoles.
Materials:
-
Thiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Ethyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Thiophene-2-aldoxime: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the ethanol under reduced pressure and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the aldoxime.
-
Formation of Thiophene-2-chlorooxime: Dissolve the thiophene-2-aldoxime (1.0 eq) in DCM. Add N-chlorosuccinimide (1.05 eq) in one portion. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the chlorooxime can be monitored by TLC.
-
1,3-Dipolar Cycloaddition: To the solution of the freshly prepared thiophene-2-chlorooxime, add ethyl propiolate (1.2 eq). Cool the mixture to 0 °C and slowly add triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Biological Activity and Signaling Pathways
While direct biological data for this compound is limited in the reviewed literature, its structural analogs, particularly 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives, have been investigated as potential anti-breast cancer agents.[2] These studies provide valuable insights into the potential therapeutic applications of the 5-(thiophen-2-yl)isoxazole scaffold.
Anti-Breast Cancer Activity of Derivatives
A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines, including MCF-7 (human breast adenocarcinoma), 4T1 (murine mammary carcinoma), and PC-3 (human prostate cancer).[2] Several of these derivatives displayed potent and selective cytotoxicity against the MCF-7 cell line.[2]
Quantitative Data for 5-(Thiophen-2-yl)isoxazole Derivatives:
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-4-(trifluoromethyl) | MCF-7 | 2.63 | [2] |
| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl) | MCF-7 | 1.91 | [2] |
These findings highlight the importance of the 5-(thiophen-2-yl)isoxazole core in achieving anti-proliferative activity. Structure-activity relationship (SAR) studies on these derivatives have indicated that an unsubstituted thiophene ring at the 5-position of the isoxazole is crucial for potent activity.[2]
Implicated Signaling Pathway: Estrogen Receptor α (ERα)
In silico molecular docking and further biological studies on the active 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives suggest that they may exert their anti-breast cancer effects by targeting the estrogen receptor alpha (ERα).[3] ERα is a key nuclear hormone receptor that plays a critical role in the development and progression of a significant proportion of breast cancers. By inhibiting ERα, these compounds can disrupt the downstream signaling pathways that promote tumor growth.
The proposed mechanism involves the induction of apoptosis, as evidenced by cell cycle analysis and nuclear staining in treated cancer cells.[3]
Caption: Inhibition of ERα signaling by 5-(thiophen-2-yl)isoxazole derivatives.
Experimental Protocols for Biological Evaluation (Representative)
The following is a representative protocol for an in vitro cytotoxicity assay, which is a fundamental experiment in the evaluation of potential anticancer compounds.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Conclusion
This compound is a heterocyclic compound with a promising structural scaffold for the development of new therapeutic agents. While direct biological data for this specific molecule is not abundant, the significant anti-breast cancer activity of its derivatives, likely mediated through the inhibition of the ERα signaling pathway, underscores the potential of this chemical class. Further research is warranted to synthesize and evaluate this compound and its other analogs to fully elucidate their therapeutic potential and mechanism of action. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore this interesting molecule.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is accomplished via a three-step sequence starting from commercially available thiophene-2-carboxaldehyde. The methodology involves the initial formation of an aldoxime, followed by a 1,3-dipolar cycloaddition reaction to construct the isoxazole ring, and concluding with the hydrolysis of an ethyl ester to yield the final carboxylic acid. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to many pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiophene moiety can further enhance the biological profile of these molecules. This compound is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following three-step process:
-
Step 1: Oximation of Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield thiophene-2-carbaldehyde oxime.
-
Step 2: 1,3-Dipolar Cycloaddition The thiophene-2-carbaldehyde oxime is oxidized in situ to generate thiophene-2-carbonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to form ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
-
Step 3: Hydrolysis The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Thiophene-2-carbaldehyde oxime
Materials:
-
Thiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (50 mL).
-
Add the aqueous solution to the ethanolic solution of thiophene-2-carboxaldehyde with stirring.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2-carbaldehyde oxime.
Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
Materials:
-
Thiophene-2-carbaldehyde oxime
-
Ethyl propiolate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 500 mL round-bottom flask, dissolve thiophene-2-carbaldehyde oxime (1.0 eq) and ethyl propiolate (1.5 eq) in a 1:1 mixture of ethyl acetate and water (200 mL).
-
To the stirred solution, add sodium bicarbonate (3.0 eq), followed by sodium chloride (1.0 eq).
-
Add Oxone® (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C with an ice bath if necessary.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. The in situ generation of the nitrile oxide and subsequent cycloaddition occurs during this time.[2][3][4]
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Step 3: Synthesis of this compound
Materials:
-
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Microwave reactor (optional) or round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure (Microwave-Assisted): [5]
-
In a microwave-safe vessel, suspend ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of ethanol and water (2:1, 15 mL).
-
Seal the vessel and heat in a microwave reactor at 150°C for 20-30 minutes.
-
After cooling, transfer the reaction mixture to a beaker and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in ethanol (50 mL).
-
Add a solution of potassium carbonate (3.0 eq) in water (25 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Follow steps 3-6 from the microwave-assisted procedure for work-up and isolation.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-2-carboxaldehyde | Thiophene-2-carbaldehyde oxime | NH₂OH·HCl, CH₃COONa | Ethanol/Water | 80 | 2-4 | 85-95 |
| 2 | Thiophene-2-carbaldehyde oxime | Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Ethyl propiolate, Oxone®, NaCl, NaHCO₃ | Ethyl acetate/Water | RT | 12-18 | 60-75 |
| 3 | Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | This compound | K₂CO₃ | Ethanol/Water | 150 (MW) or Reflux | 0.5 (MW) or 4-6 | 80-90 |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting materials to the final product.
References
- 1. Buy Thiophene-2-carbaldehyde oxime | 29683-84-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The following methods are designed to yield high-purity material suitable for a range of downstream applications, including biological screening and structural analysis.
Overview of Purification Strategies
This compound possesses key structural features that inform the selection of appropriate purification techniques. The presence of an acidic carboxylic acid group allows for facile separation from neutral and basic impurities via acid-base extraction. The aromatic and crystalline nature of the isoxazole and thiophene moieties suggests that recrystallization is a viable method for achieving high purity. For challenging separations or removal of closely related impurities, column chromatography can be employed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its ethyl ester is presented in Table 1. These properties are crucial for selecting appropriate solvents and conditions for purification.
Table 1: Physicochemical Properties
| Property | This compound | This compound ethyl ester |
| Molecular Formula | C₈H₅NO₃S[1] | C₁₀H₉NO₃S[2] |
| Molecular Weight | 195.20 g/mol [1] | 223.25 g/mol [2] |
| Appearance | Expected to be a solid | Solid[2] |
| Melting Point (°C) | Not available | 48-51[2] |
| Solubility | Soluble in aqueous base; moderate solubility in polar organic solvents. | Not available |
Experimental Protocols
The following section details the experimental protocols for the purification of this compound. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and basic impurities. It relies on the differential solubility of the carboxylic acid in its protonated and deprotonated states.[3][4][5][6]
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.[4][7]
-
Collection of Aqueous Layer: Drain the aqueous layer into a clean flask. For improved recovery, the organic layer can be extracted a second time with a fresh portion of saturated NaHCO₃ solution, and the aqueous layers combined.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will cause the carboxylic acid to precipitate out of the solution.[4]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product under vacuum to a constant weight.
Table 2: Expected Results for Acid-Base Extraction
| Parameter | Expected Value |
| Recovery | >90% |
| Purity (by HPLC) | >98% |
| Appearance | Crystalline solid |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree, provided a suitable solvent can be identified.[8] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system. Common solvents for the recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures such as ethanol/water or toluene/heptane.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Table 3: Potential Recrystallization Solvents and Expected Outcomes
| Solvent System | Expected Solubility | Anticipated Purity |
| Ethanol/Water | High in hot ethanol, low in cold aqueous ethanol | High (>99%) |
| Toluene/Heptane | Moderate in hot toluene, low in heptane mixture | Good (>98%) |
| Acetic Acid | High in hot acetic acid, lower upon cooling | High (>99%) |
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8] For this compound, both normal-phase and reverse-phase chromatography can be considered.
Workflow for Column Chromatography
Caption: A generalized workflow for the purification of this compound using column chromatography.
Methodology (Normal-Phase):
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Mobile Phase and Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1). Gradually increase the polarity of the mobile phase (e.g., to hexane:ethyl acetate, 1:1). The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase can help to reduce tailing of the acidic compound.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 4: Recommended Conditions for Column Chromatography
| Parameter | Normal-Phase | Reverse-Phase |
| Stationary Phase | Silica Gel | C18 Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% Acetic Acid | Acetonitrile:Water with 0.1% Phosphoric Acid[11] |
| Gradient | Step or linear gradient of increasing ethyl acetate | Isocratic or gradient of increasing acetonitrile |
| Detection | UV (254 nm) | UV (254 nm) |
Troubleshooting
Table 5: Common Purification Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low Recovery in Acid-Base Extraction | Incomplete extraction or precipitation. | Perform multiple extractions. Ensure complete acidification by checking the pH. |
| Oiling Out During Recrystallization | Solvent is too non-polar or cooling is too rapid. | Use a more polar solvent system. Allow the solution to cool more slowly. |
| Tailing on TLC/Column Chromatography | Strong interaction of the carboxylic acid with the silica gel. | Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.[10] |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Optimize the solvent system or consider using a different stationary phase (e.g., reverse-phase). |
By following these detailed protocols and considering the troubleshooting guidance, researchers can effectively purify this compound to a high degree of purity, enabling its use in sensitive downstream applications.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid NMR Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) data for 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These notes are intended to guide researchers in the characterization and confirmation of the synthesis of this molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known spectral data of isoxazole and thiophene derivatives. The numbering of the atoms for NMR assignment is provided in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~ 7.0 - 7.2 | s | - |
| H3' | ~ 7.2 - 7.4 | dd | J = 5.0, 1.2 |
| H4' | ~ 7.1 - 7.3 | dd | J = 5.0, 3.6 |
| H5' | ~ 7.6 - 7.8 | dd | J = 3.6, 1.2 |
| COOH | > 10.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C3 | ~ 158 - 162 |
| C4 | ~ 105 - 109 |
| C5 | ~ 168 - 172 |
| C2' | ~ 130 - 134 |
| C3' | ~ 128 - 130 |
| C4' | ~ 127 - 129 |
| C5' | ~ 126 - 128 |
| COOH | ~ 162 - 166 |
Experimental Protocols
The following are generalized protocols for the synthesis and NMR analysis of this compound, based on established methods for similar isoxazole derivatives.
Synthesis Protocol: [3+2] Cycloaddition
This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles.
Materials:
-
2-Thiophenecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Ethyl chlorooximidoacetate
-
Triethylamine (TEA) or a similar base
-
Ethanol or another suitable solvent
-
Sodium hydroxide (for subsequent hydrolysis)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: Dissolve 2-thiophenecarboxaldehyde and hydroxylamine hydrochloride in ethanol. Add a base such as triethylamine and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the crude oxime in a suitable solvent (e.g., dichloromethane), add ethyl chlorooximidoacetate and slowly add triethylamine at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate by silica gel column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to yield this compound.
NMR Sample Preparation and Analysis Protocol
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. A larger number of scans will be required compared to the ¹H spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.
-
-
Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
Caption: General workflow for the synthesis and NMR analysis of the target compound.
Application Notes and Protocols for the Mass Spectrometry of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the mass spectrometric analysis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a compound of interest in pharmaceutical and chemical research. The protocols outlined below are based on established methods for the analysis of small acidic heterocyclic compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound possesses a molecular formula of C₈H₅NO₃S and a molecular weight of 195.2 g/mol . The structural features of this molecule, including a thiophene ring, an isoxazole ring, and a carboxylic acid group, dictate its behavior in mass spectrometry. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in various matrices. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of this compound, with ESI being particularly well-suited for LC-MS applications.
Predicted Fragmentation Patterns
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the molecule is expected to undergo fragmentation at the carboxylic acid moiety and cleavage of the heterocyclic rings.
A plausible fragmentation pathway is initiated by the loss of the carboxylic acid group. Key predicted fragments are detailed in the table below.
| m/z (predicted) | Proposed Fragment Ion | Notes |
| 195 | [M]⁺• | Molecular ion |
| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 122 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
| 111 | [C₄H₃S-C₂H]⁺ | Fragment corresponding to the thiophenylacetylene cation |
| 83 | [C₄H₃S]⁺ | Thiophenyl cation |
| 45 | [COOH]⁺ | Carboxyl cation |
Caption: Predicted EI Fragmentation Pathway.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
For LC-MS analysis, ESI in negative ion mode is generally preferred for carboxylic acids. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 194. Collision-Induced Dissociation (CID) of this precursor is expected to yield characteristic product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 194 | 150 | CO₂ |
| 194 | 110 | CO₂ + C₂H₂O |
| 150 | 122 | CO |
Caption: Predicted ESI-MS/MS Fragmentation.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Precursor: 194.0; Product Ions: 150.0, 110.0 (for quantification and qualification) |
| Collision Energy | Optimization required (start with -20 to -40 eV) |
Caption: Experimental Workflow for LC-MS/MS Analysis.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for reporting results from a quantitative analysis.
| Sample ID | Matrix | Analyte Concentration (ng/mL) | Internal Standard Area | Analyte/IS Area Ratio | % Recovery | RSD (%) |
| Blank | Plasma | ND | 1.2 x 10⁶ | - | - | - |
| QC Low | Plasma | 5.2 | 1.1 x 10⁶ | 0.047 | 104 | 4.5 |
| QC Mid | Plasma | 51.5 | 1.2 x 10⁶ | 0.43 | 103 | 3.8 |
| QC High | Plasma | 489.7 | 1.1 x 10⁶ | 4.45 | 98 | 2.9 |
| Unknown 1 | Plasma | 25.8 | 1.2 x 10⁶ | 0.215 | - | - |
ND: Not Detected
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, detailed experimental procedures, and data presentation guidelines will aid researchers in developing and validating robust analytical methods for the identification and quantification of this compound in various research and development settings.
Crystallography of Thiophene-Isoxazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallographic study of thiophene-isoxazole compounds. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Application Notes
Thiophene-isoxazole scaffolds are prevalent in a variety of pharmacologically active agents.[1][3] The isoxazole ring, an unsaturated aromatic heterocycle with an oxygen and a nitrogen atom in proximity, contributes to the unique physicochemical properties of these molecules.[1] When combined with a thiophene ring, another important five-membered sulfur-containing heterocycle, the resulting hybrid molecules exhibit a wide range of biological effects.[3][4]
Crystallographic analysis of these compounds provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. This information is critical for:
-
Understanding Drug-Receptor Interactions: The precise 3D structure of a compound is fundamental to how it binds to biological targets such as enzymes and receptors.
-
Structure-Based Drug Design: Crystallographic data enables the rational design of more potent and selective analogs.
-
Polymorphism Studies: Identifying different crystalline forms of a drug candidate is essential as they can have different physical properties, including solubility and bioavailability.
-
Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.
Recent studies have highlighted the anticancer potential of thiophene-isoxazole derivatives, with some compounds showing inhibitory activity against various kinases.[4][5] For instance, certain derivatives have been evaluated for their antiproliferative effects against cancer cell lines like A549, HT-29, and MCF-7.[5][6] The crystallographic data of these active compounds can reveal key structural features responsible for their biological activity.
Experimental Protocols
Synthesis of Thiophene-Isoxazole Derivatives
A common route for the synthesis of thiophene-isoxazole derivatives involves the reaction of a thiophene-containing precursor with a reagent that forms the isoxazole ring. For example, a thiophene chalcone can be reacted with hydroxylamine hydrochloride. The specific synthetic route will depend on the desired substitution pattern.
Example Protocol: Synthesis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one
This protocol is based on the synthesis of a related isoxazole derivative.
Materials:
-
3-methylisoxazol-5(4H)-one
-
Thiophene-2-carbaldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of 3-methylisoxazol-5(4H)-one and thiophene-2-carbaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain pure crystals suitable for X-ray diffraction.[7]
Single-Crystal X-ray Diffraction
Protocol for Crystal Mounting and Data Collection:
-
Crystal Selection: Under a polarized light microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
-
Mounting: Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.
-
Data Collection: Mount the crystal on a goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. The data collection strategy should be optimized to ensure complete and redundant data with good resolution.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like CrysAlisPro.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Data Presentation
The crystallographic data for thiophene-isoxazole compounds are summarized in the tables below.
Table 1: Crystallographic Data for Selected Thiophene-Isoxazole Compounds
| Compound Name | Chemical Formula | Crystal System | Space Group | Z | Reference |
| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | C₉H₇NO₂S | Monoclinic | P2₁/c | 8 | [9] |
| 3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | C₁₇H₁₇NO₄S | Monoclinic | P2₁/c | 4 | [10] |
| 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole | C₁₇H₁₇NO₄S | Monoclinic | P2₁/c | 4 | [10] |
Table 2: Key Geometric Parameters for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one[9]
| Parameter | Molecule A | Molecule B |
| C=C Double Bond Length (Å) | 1.354 (3) | 1.357 (3) |
| Dihedral Angle between Isoxazole and Thiophene Rings (°) | 3.67 (2) | 10.00 (1) |
| Centroid-Centroid Distance (π-π interactions) (Å) | 3.701 (2) | 3.766 (2) |
Visualizations
Caption: Experimental workflow for the crystallographic analysis of thiophene-isoxazole compounds.
Caption: Proposed mechanism of action for anticancer thiophene-isoxazole compounds via kinase inhibition.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives | MDPI [mdpi.com]
- 9. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data ArticleStructural and Hirshfeld surfaces of thiophene based isoxazole derivatives: 3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole and 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Application Notes and Protocols for In Vitro Evaluation of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Based on the biological activities of structurally related isoxazole and thiophene-containing compounds, this document outlines potential therapeutic applications and provides detailed protocols for relevant in vitro assays.
Potential Therapeutic Applications
Derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated a range of biological activities, suggesting several potential therapeutic avenues for this compound. Research on analogous compounds indicates potential as an:
-
Anticancer Agent: Structurally similar 5-(thiophen-2-yl)isoxazoles have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, 4T1) and prostate cancer (PC-3) cells.[1][2] The proposed mechanism for some of these analogs involves the inhibition of Estrogen Receptor Alpha (ERα), a key driver in certain types of breast cancer.[1][2]
-
Anti-inflammatory Agent: Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on cyclooxygenase (COX) enzymes.
-
Xanthine Oxidase Inhibitor: Isoxazole-3-carboxylic acid scaffolds have been identified as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid, suggesting potential for the treatment of gout.[3]
-
Antimicrobial Agent: The isoxazole core is present in various compounds with demonstrated antimicrobial activity.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 (µM) |
| TTI-6 | MCF-7 (Breast Cancer) | Cytotoxicity | 1.91 |
| TTI-4 | MCF-7 (Breast Cancer) | Cytotoxicity | 2.63 |
Experimental Protocols
Herein are detailed protocols for a selection of in vitro assays to characterize the biological profile of this compound.
Anticancer Activity: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the compound on cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Estrogen Receptor Alpha (ERα) Binding Assay
This protocol assesses the compound's ability to bind to the estrogen receptor alpha.
Workflow Diagram:
Caption: Workflow for an ERα competitive binding assay.
Materials:
-
Recombinant human ERα protein
-
Fluorescently labeled estrogen (e.g., Fluormone ES2)
-
Assay buffer
-
This compound
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fluorescently labeled estrogen, and ERα protein.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand and binding of the test compound.
-
Calculate the binding affinity (Ki) from the competition curve.
Xanthine Oxidase Inhibition Assay
This protocol measures the inhibitory effect of the compound on xanthine oxidase activity.
Workflow Diagram:
Caption: Workflow for a xanthine oxidase inhibition assay.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
This compound
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a solution of xanthine in the phosphate buffer.
-
In a cuvette or microplate well, add the buffer, xanthine solution, and varying concentrations of this compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway
Potential Mechanism of Action in ERα-Positive Breast Cancer:
Caption: Inhibition of ERα signaling by the test compound.
This diagram illustrates the potential mechanism by which this compound may exert its anticancer effects in ERα-positive breast cancer by preventing estrogen from binding to its receptor, thereby inhibiting downstream gene transcription and cell proliferation.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of Thiophene-Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the initial screening of novel thiophene-isoxazole derivatives for their potential anticancer activity. The following sections outline the methodologies for key in vitro assays, present compiled data from representative studies, and visualize relevant biological pathways to guide further research and development.
Data Presentation: In Vitro Cytotoxicity of Thiophene-Isoxazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various thiophene-isoxazole derivatives against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of the synthesized compounds.
Table 1: Cytotoxicity of Novel Thiophene-Isoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TTI-6 | MCF-7 | 1.91 | Doxorubicin | - |
| TTI-4 | MCF-7 | 2.63 | Doxorubicin | - |
| Compound 6 | MCF-7 | 10.25 | Doxorubicin | 32.00 |
| Compound 7 | MCF-7 | 9.70 | Doxorubicin | 32.00 |
| Compound 9 | MCF-7 | 9.55 | Doxorubicin | 32.00 |
| Compound 13 | MCF-7 | 9.39 | Doxorubicin | 32.00 |
| Compound 3c | A549 | 0.29 | - | - |
| Compound 5d | A549 | 0.68 | - | - |
| Compound 16c | A549 | 0.42 | - | - |
| Compound 3b | HepG2 | 3.105 | - | - |
| Compound 3b | PC-3 | 2.15 | - | - |
| Compound 4c | HepG2 | 3.023 | - | - |
| Compound 4c | PC-3 | 3.12 | - | - |
Data compiled from multiple sources.[1][2][3][4] Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and consistency in screening thiophene-isoxazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of thiophene-isoxazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Materials:
-
Thiophene-isoxazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-isoxazole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6]
Materials:
-
Thiophene-isoxazole derivatives
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA, PBS
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.[6]
-
Compound Treatment: Treat cells with various concentrations of the thiophene-isoxazole derivatives and incubate for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Protocol 3: Apoptosis Induction Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Thiophene-isoxazole derivative of interest
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the thiophene-isoxazole derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for anticancer screening and key signaling pathways potentially modulated by thiophene-isoxazole derivatives.
Caption: Experimental workflow for anticancer activity screening.
Caption: Simplified overview of apoptosis induction.
Caption: General mechanism of kinase inhibition.
These protocols and visualizations provide a foundational framework for the systematic evaluation of thiophene-isoxazole derivatives as potential anticancer agents. Further mechanistic studies should be guided by the initial screening results.
References
- 1. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8] The incorporation of a thiophene ring into the isoxazole scaffold can further modulate the biological activity of the resulting molecule.[9] This document provides detailed protocols for evaluating the antimicrobial efficacy of a specific derivative, 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. The methodologies described are standard in vitro assays crucial for the preliminary screening and characterization of novel antimicrobial agents.
Logical Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for screening a novel compound for antimicrobial activity, from initial testing to more detailed characterization.
Caption: General workflow for antimicrobial compound screening.
Experimental Protocols
Agar Disk Diffusion Assay
This method is a preliminary, qualitative or semi-quantitative test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with a test microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound: this compound
-
Solvent control (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Incubator
Protocol:
-
Prepare Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Agar Plates: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.
-
Prepare and Apply Disks:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aseptically apply a specific volume (e.g., 20 µL) of the test compound solution onto sterile paper disks.
-
Allow the solvent to evaporate completely.
-
Prepare a solvent control disk with the same volume of solvent only.
-
-
Place Disks on Agar: Aseptically place the test compound disks, positive control disks, and the solvent control disk onto the inoculated MHA plate. Ensure disks are pressed down gently to make full contact with the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial strains
-
Positive control antibiotic (e.g., Gentamicin)
-
Growth control (no compound)
-
Sterility control (no bacteria)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Prepare Compound Dilutions:
-
In the first column of a 96-well plate, add 200 µL of MHB containing the test compound at twice the highest desired final concentration.
-
Add 100 µL of MHB to the remaining wells (columns 2-11).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 as the sterility control.
-
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension with MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 100 µL of the final bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure optical density.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC determination to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette tips or loops
Protocol:
-
Subculture from MIC Plate: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Plate Aliquots: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is practically observed as no bacterial growth on the subculture plate.
Data Presentation
The following tables present hypothetical but representative data for the antimicrobial activity of this compound against common bacterial and fungal strains.
Table 1: Zone of Inhibition Data from Agar Disk Diffusion Assay
| Test Microorganism | This compound (100 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Ampicillin (10 µ g/disk ) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 18 mm | 25 mm | 22 mm |
| Bacillus subtilis | 20 mm | 28 mm | 24 mm |
| Gram-Negative Bacteria | |||
| Escherichia coli | 14 mm | 30 mm | 10 mm |
| Pseudomonas aeruginosa | 12 mm | 24 mm | - |
Table 2: MIC and MBC Data from Broth Dilution Assays
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 16 | 32 | 2 |
| Bacillus subtilis | 8 | 16 | 2 |
| Gram-Negative Bacteria | |||
| Escherichia coli | 64 | >128 | >2 |
| Pseudomonas aeruginosa | 128 | >128 | >1 |
| Fungi | |||
| Candida albicans | 32 | 64 | 2 |
| Aspergillus niger | 64 | >128 | >2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Conceptual Diagram of Antimicrobial Action
While the precise mechanism of action for this compound requires specific investigation, the following diagram illustrates common targets for antimicrobial compounds within a bacterial cell.
Caption: Potential molecular targets for antimicrobial agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scientifictemper.com [scientifictemper.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay using 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid and its derivatives as potential kinase inhibitors. The isoxazole scaffold, often combined with a thiophene moiety, is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of protein kinases implicated in oncogenesis and other diseases. These notes are intended to guide researchers in setting up and performing robust kinase inhibition assays to characterize the potency and selectivity of this class of compounds. For the purpose of this document, we will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.
Data Presentation: Inhibitory Activity of this compound Derivatives
The inhibitory potential of this compound and its synthesized analogs were assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay.
| Compound ID | Chemical Name | Target Kinase | IC50 (nM) |
| ST-01 | This compound | EGFR | 850 |
| ST-02 | N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | EGFR | 150 |
| ST-03 | N-ethyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | EGFR | 210 |
| ST-04 | N-phenyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | EGFR | 95 |
| ST-05 | This compound | Pim-1 | >10000 |
| ST-06 | This compound | c-Met | >10000 |
| ST-07 | This compound | VEGFR-2 | 5200 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values must be determined experimentally.
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
Application Notes and Protocols for the Esterification of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters from 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a crucial process for modifying its physicochemical properties for applications in medicinal chemistry and drug development. The protocols outlined below are based on established esterification methodologies, including the Steglich and Fischer-Speier esterification reactions.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. The conversion of its carboxylic acid group into an ester is a common strategy to enhance properties such as lipophilicity, cell permeability, and metabolic stability, which can ultimately improve the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This document details two reliable methods for this transformation.
Chemical Reaction Pathway
The general chemical transformation is the conversion of a carboxylic acid to an ester using an alcohol.
Caption: General reaction scheme for the esterification of this compound.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[1][2] This method is particularly suitable for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification.[3]
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the solution, add the desired alcohol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[2]
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Method 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] This method is often straightforward and uses inexpensive reagents.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) - to be used in large excess as the solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Reaction Progression: Attach a reflux condenser and heat the mixture to reflux for 4-10 hours.[4] The reaction progress can be monitored by TLC. To drive the reaction to completion, water can be removed, for example, by using a Dean-Stark apparatus.[6]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The choice of esterification method can significantly impact reaction time and yield. The following table summarizes typical results for carbodiimide-mediated esterification, which can serve as a baseline for the esterification of this compound.
| Method | Catalyst/Coupling Agent | Temperature | Time | Yield (%) |
| Steglich Esterification | DCC/DMAP | Room Temperature | 12 h | ~62% |
| Steglich Variation | EDCI/HOBt | Room Temperature | 10 h | ~58% |
| Microwave-assisted | DCC/DMAP | 100 °C | 15 min | ~85% |
Data adapted from a study on a structurally related compound and represents expected yields. Actual yields may vary based on the specific alcohol used and reaction scale.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Steglich esterification protocol.
Caption: Workflow for the Steglich esterification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent skin sensitizer; handle with extreme care.
-
Concentrated acids like sulfuric acid are highly corrosive. Handle with caution.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
The Versatile Intermediate: 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid isoxazole core, coupled with the electron-rich thiophene moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds and functional materials. The carboxylic acid group serves as a key handle for derivatization, most notably through amide bond formation and esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| CAS Number | 763109-71-3 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol | General chemical knowledge |
Applications in Drug Discovery
The 5-(thiophen-2-yl)isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The carboxylic acid intermediate is a crucial precursor for the synthesis of these potent molecules.
1. Anticancer Agents:
Derivatives of this compound have shown promising anticancer activity. For instance, isoxazole-carboxamide derivatives have been synthesized and evaluated for their efficacy against melanoma.[2] Furthermore, 5-(thiophen-2-yl)isoxazoles have been investigated as anti-breast cancer agents targeting the estrogen receptor α (ERα).[3]
2. Kinase Inhibitors:
The structural motif is also found in compounds designed as kinase inhibitors, which are crucial targets in cancer therapy and other diseases. Thiophene, thiazole, and isoxazole derivatives have been designed as dual antiproliferative agents and kinase inhibitors.[4]
Logical Workflow for Utilizing this compound
Caption: Synthetic pathways from the carboxylic acid intermediate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxamides
This protocol describes the synthesis of amide derivatives from this compound using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-Dimethylaminopyridine (DMAP) as a catalyst.[2]
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 30 minutes.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate).
Quantitative Data for an Exemplary Carboxamide Synthesis:
The following data is for the synthesis of 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl) phenyl) isoxazole-4–Carboxamide, a structurally related compound, demonstrating typical yields for this type of reaction.[2]
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Reaction Time | Yield (%) |
| 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid | 4-(thiophen-2-yl)aniline | EDC, DMAP | DCM | Not Specified | 79 |
Protocol 2: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
This protocol outlines the synthesis of the ethyl ester of the title compound, which can be subsequently hydrolyzed to yield the carboxylic acid.
Workflow for Ester and Carboxylic Acid Synthesis
Caption: Synthesis of the title compound and its ethyl ester.
Materials:
-
(E)-1-(thiophen-2-yl)prop-2-en-1-one (Thiophene-2-chalcone)
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
A mixture of the thiophene-2-chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is prepared.[5]
-
A solution of potassium hydroxide is added, and the mixture is refluxed.[5]
-
The reaction progress is monitored by TLC.[5]
-
After completion, the reaction mixture is cooled and worked up by pouring into water and extracting with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
Materials:
-
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of functional molecules. The protocols provided herein offer a foundation for its use in research and development, particularly in the field of drug discovery. The straightforward derivatization of the carboxylic acid moiety allows for the systematic exploration of chemical space, facilitating the development of novel therapeutic agents.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
Q1: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and how can I improve the yield?
Low yields in the cycloaddition step are often attributed to several factors. A primary concern is the stability of the in-situ generated thiophene-2-carbonitrile oxide, which can undergo dimerization to form a furoxan byproduct. Additionally, reaction conditions play a crucial role.
Troubleshooting Steps:
-
Slow Addition of Reagents: To minimize nitrile oxide dimerization, ensure the slow, controlled addition of the oxidizing agent (e.g., N-chlorosuccinimide) to the solution of thiophene-2-aldoxime and ethyl propiolate. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition reaction.
-
Temperature Control: While higher temperatures can accelerate the reaction, they may also promote byproduct formation. It is crucial to optimize the reaction temperature. Starting at room temperature and gradually increasing if the reaction is sluggish is a recommended approach.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from polar aprotic (e.g., THF, DCM) to less polar options, to find the optimal medium for your specific setup.
-
Base Selection: When generating the nitrile oxide from a hydroximoyl halide, the choice and stoichiometry of the base (e.g., triethylamine) are critical. An excess of a strong base can lead to side reactions.
Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I identify and minimize it?
The most common dimeric byproduct is a furoxan, formed from the self-condensation of two molecules of thiophene-2-carbonitrile oxide.
Identification and Minimization:
-
Identification: This byproduct can typically be identified by LC-MS analysis, as it will have a molecular weight double that of the nitrile oxide intermediate minus the elements of water.
-
Minimization Strategies:
-
In-situ Generation: The most effective strategy is the slow, in-situ generation of the nitrile oxide in the presence of the dipolarophile (ethyl propiolate).
-
Stoichiometry: Using a slight excess of the ethyl propiolate can help to trap the nitrile oxide as it is formed.
-
Step 2: Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or slow. How can I drive the reaction to completion?
Incomplete hydrolysis, or saponification, is a common issue, particularly at a larger scale.
Troubleshooting Steps:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure that a sufficient excess of the base (typically 2-4 equivalents) is used to drive the reaction to completion. Lithium hydroxide (LiOH) can also be an effective alternative.
-
Solvent System: A mixture of a water-miscible organic solvent (e.g., ethanol, methanol, or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide base. For poorly soluble esters, increasing the proportion of the organic solvent may be necessary.
-
Temperature and Reaction Time: Heating the reaction mixture to reflux is often required to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Phase Transfer Catalyst: In cases of poor miscibility, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the ester in the organic phase and the hydroxide in the aqueous phase.
Q4: I am observing degradation of the isoxazole ring during the hydrolysis step. How can I prevent this?
The isoxazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.[1]
Preventative Measures:
-
Milder Conditions: If ring-opening is observed, consider using milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, or a shorter reaction time.
-
Careful pH Control During Workup: During the acidic workup to protonate the carboxylate, add the acid slowly and with cooling to avoid localized high temperatures that could promote degradation.
-
Alternative Hydrolysis Methods: In sensitive cases, enzymatic hydrolysis could be explored as a milder alternative.
Purification of this compound
Q5: I am facing difficulties in purifying the final carboxylic acid product. What are the recommended methods for large-scale purification?
Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids at scale. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be identified through small-scale trials.
-
Acid-Base Extraction: The acidic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and costly for large quantities. If necessary, careful optimization of the mobile phase is required. Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can sometimes improve the peak shape and separation.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values should be considered as starting points for optimization.
Table 1: Reaction Conditions for the Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Thiophene-2-aldoxime (equiv.) | 1.0 | 1.0 | 1.0 |
| Ethyl propiolate (equiv.) | 1.2 | 1.5 | 1.2 |
| Oxidizing Agent | N-Chlorosuccinimide (NCS) | Sodium Hypochlorite (NaOCl) | Oxone® |
| Base (if applicable) | Triethylamine (1.1 equiv.) | - | - |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 8 - 16 hours | 6 - 12 hours |
| Typical Yield | 65 - 80% | 60 - 75% | 70 - 85%[2] |
Table 2: Conditions for the Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) | Potassium Hydroxide (KOH) |
| Equivalents of Base | 2.5 | 2.0 | 3.0 |
| Solvent System | Ethanol/Water (3:1) | THF/Water (4:1) | Methanol/Water (2:1) |
| Temperature | Reflux (approx. 80°C) | 50°C | Reflux (approx. 65°C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | 3 - 6 hours |
| Typical Yield | 85 - 95% | 90 - 98% | 88 - 96% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene-2-aldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.1 eq.) to the mixture.
-
Nitrile Oxide Generation: Prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq.) in DCM. Add the NCS solution dropwise to the reaction mixture over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Saponification: Add sodium hydroxide (2.5 eq.) to the solution and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scalability issues.
References
Technical Support Center: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid Stability Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for conducting stability assays on 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns involve the isoxazole ring, the thiophene ring, and the carboxylic acid group. Potential degradation pathways include:
-
Hydrolysis: The isoxazole ring may be susceptible to opening, particularly under basic (alkaline) conditions.[1][2] Studies on other isoxazole derivatives have shown that maximum stability is often in the neutral pH region, with degradation occurring under both acidic and basic catalysis.[1] For instance, the isoxazole ring in the drug leflunomide is stable at acidic pH but undergoes base-catalyzed ring opening at pH 7.4 and 10.0, a process that is accelerated at higher temperatures.[2]
-
Oxidation: The electron-rich thiophene ring is prone to oxidation.[3][4] Oxidation can occur at the sulfur atom, forming a thiophene S-oxide, or at the C=C double bonds.[3][4] Common laboratory oxidizing agents like hydrogen peroxide can readily oxidize thiophenes, often leading to sulfoxides and sulfones.[5][6]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, which may induce degradation.[7][8][9] Therefore, photostability testing is a critical component of a comprehensive stability assessment.
-
Thermal Degradation: As with most organic molecules, elevated temperatures can accelerate degradation reactions. It is crucial to determine the compound's stability under various thermal stress conditions.[10]
Q2: I am seeing an unexpected peak in my HPLC chromatogram during a stability study. What could it be?
A2: An unexpected peak typically indicates a degradation product, an impurity from the starting material, or a contaminant. To troubleshoot:
-
Analyze a control sample: Run a chromatogram of the compound at the initial time point (T=0) to ensure the peak was not present initially.
-
Check the blank: Inject your sample solvent (diluent) to rule out contamination from the solvent or system.
-
Evaluate the stress condition: The nature of the new peak can provide clues.
-
In a base hydrolysis sample, the peak is likely due to the opening of the isoxazole ring.[2]
-
In an oxidative stress sample (e.g., treated with H₂O₂), the peak could be an S-oxide or a sulfone derivative of the thiophene ring.[4][5]
-
In a photostability sample, it could be a variety of photodegradation products.
-
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to check the spectral purity of your main peak and the new peak.
-
Characterize the degradant: If the peak is significant, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are necessary to identify its structure.
Q3: My compound seems to be degrading even under ambient storage conditions. What should I do?
A3: If you observe instability under standard storage conditions, consider the following:
-
Protect from Light: Store the compound in an amber vial or a container protected from light to prevent photodegradation.[10] Thiophene derivatives are known to have phototoxic activities.[11]
-
Control Temperature and Humidity: Store at a controlled, cool temperature (e.g., 2-8 °C) and in a desiccator to minimize thermal and hydrolytic degradation.
-
Use an Inert Atmosphere: For long-term storage, particularly if the compound is sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen.
-
Re-evaluate the solid form: The crystalline form (polymorph) of the compound can significantly impact its stability. Ensure you are using a consistent and stable solid form for your studies.
Experimental Protocols & Methodologies
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating power of your analytical methods.[10][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). This concentration is a common recommendation for degradation studies.[14]
2. Stress Conditions: For each condition, a control sample (stored under ambient or refrigerated conditions, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
- Mix the stock solution with an equal volume of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis:
- Mix the stock solution with an equal volume of 0.1 M NaOH.
- Incubate at 60°C for 8 hours. Isoxazoles are often more sensitive to base.[2]
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation:
- Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State):
- Place the solid powder in a vial in an oven at 80°C for 48 hours.
- Dissolve the stressed powder in the solvent just before analysis.
-
Photostability (Solid State & Solution):
- Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- A parallel control sample should be wrapped in aluminum foil to exclude light.
3. Analytical Method:
-
Method: A stability-indicating HPLC method with UV detection is typically used.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to the λmax of the compound.
-
Analysis: Quantify the parent compound's peak area against the control and calculate the percentage of degradation. Examine the chromatogram for any new peaks.
Data Presentation
Quantitative results from the forced degradation study should be summarized in a table for clear comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time & Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control | 24 hours @ RT | 99.8% | 0.2% | 0 |
| 0.1 M HCl | 24 hours @ 60°C | 95.2% | 4.8% | 1 |
| 0.1 M NaOH | 8 hours @ 60°C | 88.7% | 11.3% | 2 |
| 3% H₂O₂ | 24 hours @ RT | 91.5% | 8.5% | 2 |
| Thermal (Solid) | 48 hours @ 80°C | 98.1% | 1.9% | 1 |
| Photolytic (Solution) | ICH Q1B | 93.4% | 6.6% | 3 |
Visualizations: Workflows and Logic Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Peaks
This diagram outlines the logical steps to take when an unexpected peak appears during analysis.
References
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acdlabs.com [acdlabs.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The information provided herein is based on the known chemical properties and degradation pathways of the constituent isoxazole and thiophene heterocyclic rings, as well as established principles of pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the compound has two primary points of susceptibility to degradation: the isoxazole ring and the thiophene ring.
-
Isoxazole Ring: This ring is prone to cleavage, particularly under photolytic and certain hydrolytic conditions. The N-O bond is the weakest point and can break, leading to a variety of rearrangement or fragmentation products.[1][2]
-
Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[3][4][5] These intermediates are often unstable and can lead to further degradation products or covalent binding to macromolecules.[6][7]
Q2: What are the potential degradation products under different stress conditions?
A2: Forced degradation studies are designed to identify potential degradation products under harsh conditions.[8]
-
Acid/Base Hydrolysis: The isoxazole ring may undergo hydrolytic cleavage. In acidic conditions, this can lead to ring-opening to form a β-keto nitrile derivative, which could further hydrolyze. Studies on related isoxazole derivatives have shown degradation in acidic solutions, yielding smaller molecules like ketones and ammonia.[9][10] The carboxylic acid group itself is generally stable to hydrolysis.
-
Oxidation: The primary target for oxidation is the thiophene ring. Exposure to oxidizing agents (e.g., hydrogen peroxide) can yield the corresponding thiophene S-oxide and subsequently the thiophene-1,1-dioxide (sulfone).[11][12][13] These products may be unstable.
-
Photodegradation: UV light exposure can induce cleavage of the isoxazole N-O bond.[1] This can lead to complex rearrangements, potentially forming an oxazole isomer via an azirine intermediate, or fragmenting into smaller molecules.[2][14]
-
Thermal Degradation: High temperatures can cause cleavage of the isoxazole ring, potentially yielding nitrile and isocyanate-containing fragments, similar to what has been observed for other azoles.[15]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly if the compound is in solution. ICH guidelines provide a framework for determining appropriate storage conditions based on stability data.[16][17]
Q4: What analytical techniques are best for monitoring the stability of this compound and its degradation products?
A4: A stability-indicating analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique. A gradient elution method is often required to separate the polar parent compound from potentially less polar or more polar degradation products.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[19][20]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are invaluable for the structural elucidation of isolated degradation products.[19]
Troubleshooting Guides
This section addresses common problems encountered during the stability assessment of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks appear in my HPLC chromatogram during analysis. | 1. Degradation of the compound due to improper storage or handling (e.g., exposure to light, high temperature, or incompatible solvents). 2. Contamination of the sample, solvent, or HPLC system. 3. Interaction with excipients if in a formulated product. | 1. Review storage conditions. Prepare fresh solutions and protect them from light. 2. Run a blank (solvent injection) to check for system contamination. Use fresh, high-purity solvents. 3. If formulated, analyze the placebo to identify any excipient-related peaks. 4. Characterize the new peaks using LC-MS to determine if they are degradation products. |
| The concentration of the parent compound is decreasing rapidly. | 1. The compound is inherently unstable under the experimental or storage conditions. 2. Adsorption of the compound onto the surface of the storage container (e.g., glass or plastic). 3. Photodegradation from ambient light exposure. | 1. Re-evaluate the stability of the compound in the specific solvent and at the concentration used. Consider using a different solvent or adding antioxidants if oxidative degradation is suspected. 2. Test different types of containers (e.g., silanized glass, polypropylene). 3. Ensure all sample preparation and storage is done in amber vials or under light-protected conditions. |
| I am not achieving significant degradation (target 5-20%) in my forced degradation study. | 1. The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild. 2. The compound is highly stable under the applied conditions. | 1. Increase the severity of the stress. For hydrolysis, increase the acid/base concentration or reflux at a higher temperature (e.g., 60-80°C).[21] For oxidation, increase the peroxide concentration or exposure time. 2. If no degradation is observed even under harsh conditions, this indicates high intrinsic stability, which is valuable data. Document the conditions tested.[8] |
| My sample shows >90% degradation, and I see many small, unidentifiable peaks. | 1. The stress conditions were too harsh, leading to the formation of secondary and tertiary degradation products. | 1. Reduce the severity of the stress (e.g., lower the temperature, shorten the duration, use a lower concentration of the stressor). The goal is to generate primary degradation products for pathway analysis.[8] 2. Analyze samples at multiple time points to observe the formation and subsequent degradation of primary impurities. |
Data Presentation: Forced Degradation Study Log
Researchers can use the following table to document the results of their forced degradation studies.
| Stress Condition | Reagent Conc. | Temp. (°C) | Duration | % Parent Remaining | % Degradation | Peak Area of Major Degradant(s) | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 2 hrs | ||||
| Acid Hydrolysis | 0.1 M HCl | 60 | 8 hrs | ||||
| Base Hydrolysis | 0.1 M NaOH | 60 | 30 mins | ||||
| Base Hydrolysis | 0.1 M NaOH | 60 | 2 hrs | ||||
| Oxidative | 3% H₂O₂ | RT | 24 hrs | ||||
| Thermal (Solid) | N/A | 80 | 48 hrs | ||||
| Thermal (Solution) | N/A | 80 | 24 hrs | ||||
| Photolytic (Solid) | N/A | RT | |||||
| Photolytic (Solution) | N/A | RT |
*As per ICH Q1B guidelines: expose to ≥1.2 million lux hours and ≥200 watt hours/square meter.[8]
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a typical starting point for a forced degradation study of this compound. The goal is to achieve 5-20% degradation.[22] Adjustments to time, temperature, and reagent concentration may be necessary.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 30 minutes, 2, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 8, 24, 48 hours).
-
Dilute and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in an oven at 80°C. Sample at various time points.
-
Solution State: Keep a sealed vial of the stock solution in an oven at 80°C. Sample at various time points.
-
Allow samples to cool to room temperature before preparation for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an output of at least 1.2 million lux hours and 200 watt hours/m²).[8]
-
A parallel control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the specified exposure level is reached.
-
Visualizations
Caption: Potential photodegradation pathway of the isoxazole ring.
Caption: Potential oxidative degradation pathways of the thiophene ring.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minsky DTIC [dtic.minsky.ai]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. youtube.com [youtube.com]
- 18. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 19. ijmr.net.in [ijmr.net.in]
- 20. researchgate.net [researchgate.net]
- 21. ijrpp.com [ijrpp.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 1H NMR of Thiophene Isoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting 1H NMR spectra of thiophene isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons of my thiophene isoxazole derivative showing complex and overlapping signals?
A1: The aromatic regions of thiophene and isoxazole rings often display complex splitting patterns due to several factors:
-
Small Long-Range Coupling Constants: Protons on these five-membered heterocyclic rings can exhibit small coupling constants over multiple bonds, leading to complex multiplets that are difficult to resolve.
-
Similar Chemical Environments: Protons on the thiophene and isoxazole rings, as well as any attached aryl substituents, may have very similar chemical shifts, causing their signals to overlap. This can make it challenging to assign specific resonances and determine coupling patterns.[1][2]
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than the coupling constant (J), second-order effects can distort the expected splitting patterns. This can lead to "roofing" (inner peaks of a multiplet are taller than the outer peaks) and the appearance of non-first-order multiplets.
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (in Hz), which can help to resolve overlapping signals.
-
Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of the protons and potentially resolve overlapping multiplets.[3] Aromatic solvents like benzene-d6 often induce significant shifts in the proton resonances of solutes compared to chloroform-d6.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in complex regions of the spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their directly attached carbons and carbons further away, respectively, aiding in the definitive assignment of signals.
Q2: I am observing broad peaks in the 1H NMR spectrum of my thiophene isoxazole derivative. What could be the cause?
A2: Peak broadening in 1H NMR spectra can arise from several factors:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broadened signals. This can be observed for protons near nitrogen atoms or in molecules undergoing conformational changes.
-
Aggregation: At higher concentrations, molecules may aggregate in solution. This can restrict molecular tumbling, leading to shorter relaxation times and broader peaks.[4]
-
Unresolved Complex Coupling: A high degree of unresolved coupling can manifest as a broad signal rather than a well-defined multiplet.
Troubleshooting Workflow:
Caption: A flowchart for diagnosing the cause of broad peaks in 1H NMR.
Q3: I am synthesizing a thiophene isoxazole derivative and see unexpected peaks in my 1H NMR. How can I identify them?
A3: Unexpected peaks in a 1H NMR spectrum are often due to impurities from the synthesis or workup.
-
Residual Solvents: Common laboratory solvents are a frequent source of impurity peaks.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in the final spectrum.
-
Grease: Silicone grease from glassware joints can appear as broad singlets in the spectrum.[5]
Data Presentation: Common Solvent Impurities
The following table lists the approximate 1H NMR chemical shifts of common laboratory solvents in CDCl3. For a more comprehensive list, refer to publications by Gottlieb, Kotlyar, and Nudelman.[6][7]
| Solvent | Chemical Shift (ppm) in CDCl3 | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 1.94 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48, 1.21 | Quartet, Triplet |
| Dimethylformamide (DMF) | 8.02, 2.92, 2.75 | Singlet, Singlet, Singlet |
| Dimethyl sulfoxide (DMSO) | 2.54 | Singlet |
| Ethyl acetate | 4.12, 2.05, 1.26 | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Methanol | 3.49 | Singlet |
| Toluene | 7.27-7.17, 2.36 | Multiplet, Singlet |
| Water | 1.56 | Singlet (broad) |
Experimental Protocols: Removal of Common Impurities
Protocol 1: Removal of Residual Solvents
-
High Vacuum: Place the sample under high vacuum for several hours. For less volatile solvents, gentle heating may be required, but be cautious of sample decomposition.
-
Co-evaporation: Dissolve the sample in a low-boiling solvent in which the impurity is also soluble (e.g., dichloromethane).[3] Remove the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
Lyophilization (Freeze-Drying): For non-volatile compounds, dissolving the sample in a suitable solvent (e.g., 1,4-dioxane or water) and freeze-drying can effectively remove residual solvents.
Protocol 2: Deuterium Exchange for Labile Protons
To confirm if a peak corresponds to an -OH or -NH proton, a deuterium exchange experiment can be performed.[3]
-
Acquire a standard 1H NMR spectrum of the sample in a non-protic deuterated solvent (e.g., CDCl3, acetone-d6).
-
Add a few drops of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube vigorously for about a minute to ensure mixing.
-
Re-acquire the 1H NMR spectrum.
-
Labile protons will exchange with deuterium, and their corresponding peaks will disappear or significantly decrease in intensity.
Q4: What are the expected chemical shift ranges for protons on the thiophene and isoxazole rings?
A4: The chemical shifts of protons on thiophene and isoxazole rings are influenced by the electronic effects of substituents and the overall molecular structure. However, some general ranges can be expected.
Data Presentation: Approximate 1H Chemical Shifts
| Ring System | Proton Position | Approximate Chemical Shift (ppm) | Notes |
| Thiophene | H-2, H-5 | 7.0 - 8.0 | Generally downfield due to the electronegativity of sulfur and aromatic ring current. |
| Thiophene | H-3, H-4 | 6.8 - 7.5 | Typically upfield relative to H-2 and H-5. |
| Isoxazole | H-3 | 8.0 - 8.5 | Often the most downfield proton on the isoxazole ring. |
| Isoxazole | H-4 | 6.0 - 7.0 | Can vary significantly with substitution. |
| Isoxazole | H-5 | 8.3 - 8.8 | Its chemical shift is sensitive to substituents at this position. |
Note: These are approximate ranges and can vary significantly based on the specific substituents on the rings.[8][9][10]
Logical Relationships in Chemical Shifts
Caption: Factors influencing proton chemical shifts in thiophene isoxazole derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
optimizing crystallization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
Welcome to the Technical Support Center for the crystallization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The molecule has several features that dictate its crystallization behavior:
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Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, promoting the formation of stable, ordered crystal lattices.
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Heterocyclic Rings (Isoxazole and Thiophene): The planar nature of these rings can lead to π-π stacking interactions, which also stabilize the crystal structure.[1]
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Polarity: The combination of the polar carboxylic acid and the heterocyclic systems suggests that polar solvents will be necessary for dissolution.[2] The overall polarity will require a careful selection of solvents to ensure the compound is soluble when hot but insoluble when cold.[3]
Q2: Which solvents are recommended for the initial screening for crystallization of this compound?
A2: Based on the structure, a good starting point for solvent screening would include polar protic and aprotic solvents. Ethanol has been successfully used for crystallizing similar thiophene-isoxazole structures.[4] We recommend screening solvents such as ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water, or mixtures thereof.[5][6][7] A solvent is promising if the compound shows low solubility at room temperature but dissolves completely upon heating.[3]
Q3: My compound is not crystallizing from solution, what should I do?
A3: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Here are several techniques to induce crystallization, which should be tried in order:[8]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a single, tiny crystal of the solid compound (if available) to the cooled solution to act as a template for crystal growth.
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Reducing Solvent Volume: Slowly evaporate a portion of the solvent to increase the compound's concentration and then allow it to cool again.
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Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when a solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[9] To prevent this, you can:
-
Add more solvent: Re-heat the solution until the oil dissolves and add a small amount of additional hot solvent before allowing it to cool slowly again.[8]
-
Use a different solvent: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound is less soluble.
-
Cool more slowly: Insulate the flask to ensure a very gradual temperature decrease.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent choice (compound's melting point is lower than the solution's saturation temperature). | 1. Reheat to dissolve the oil, add 5-10% more solvent, and cool again.[8] 2. Insulate the flask to slow the cooling rate. 3. Choose a solvent with a lower boiling point or one in which the compound is less soluble.[2] |
| No Crystals Form Upon Cooling | 1. Solution is too dilute. 2. Nucleation is inhibited. 3. Compound is highly soluble in the cold solvent. | 1. Boil off a portion of the solvent and re-cool.[8] 2. Try scratching the flask or adding a seed crystal.[8] 3. Use an anti-solvent (a solvent in which the compound is insoluble) or select a different primary solvent. |
| Crystallization is Too Rapid, Yielding Fine Powder | 1. Solution is excessively supersaturated. 2. Significant temperature shock. | 1. Use slightly more hot solvent than the minimum required to dissolve the solid.[8] 2. Allow the solution to cool to room temperature on the benchtop before moving to a colder environment like an ice bath. |
| Low Recovery Yield | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to recover more material. 2. Ensure the final filtration is done at a very low temperature (e.g., in an ice bath). 3. Use a pre-heated funnel and flask for hot filtration and use a minimum amount of extra hot solvent to rinse. |
| Crystals are Colored or Appear Impure | 1. Impurities are co-crystallizing with the product. 2. The solvent is reacting with the compound. | 1. Consider a preliminary purification step (e.g., activated charcoal treatment) before crystallization. 2. Ensure the chosen solvent is unreactive. For carboxylic acids, avoid highly basic solvents if possible.[2] |
Data Presentation
The following tables present illustrative data for a typical solvent screening and the effect of cooling rate on crystal morphology.
Table 1: Illustrative Solvent Screening Results
| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Fine Needles | Potential for use as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good, well-formed prisms | Recommended. Slow cooling yields best results. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Small plates | Good alternative to ethanol. |
| Hexane | Insoluble | Insoluble | N/A | Useful as an anti-solvent. |
| Toluene | Insoluble | Sparingly Soluble | Poor | Not recommended due to high boiling point.[2] |
| Acetonitrile | Soluble | Very Soluble | Poor, requires significant cooling | May be too good a solvent. |
Table 2: Illustrative Effect of Cooling Method on Yield and Purity
| Cooling Method | Time | Average Crystal Size | Yield (%) | Purity (%) |
| Slow Cool (Benchtop) | 2 hours | 1.5 mm | 85% | 99.5% |
| Moderate Cool (Water Bath) | 30 min | 0.5 mm | 88% | 99.1% |
| Fast Cool (Ice Bath) | 10 min | < 0.1 mm (powder) | 92% | 98.2% |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization by Slow Cooling
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate with stirring until the solid is fully dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
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Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. For optimal crystal growth, further cooling in a refrigerator can be performed after initial crystals have formed.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all residual solvent.[3]
Protocol 2: Two-Solvent Crystallization by Anti-Solvent Addition
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Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
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Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise with stirring until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of insolubility for the compound.[10]
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Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the crystallization process.
Caption: A standard workflow for purifying a solid compound via crystallization.
Caption: A decision tree for troubleshooting the common issue of "oiling out".
Caption: Key experimental parameters and their influence on crystallization outcomes.
References
- 1. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the stage of the reaction.
Stage 1: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
The primary route to the target molecule involves the 1,3-dipolar cycloaddition reaction between thiophene-2-aldoxime and an acrylate derivative, followed by hydrolysis. A common precursor to the final carboxylic acid is the ethyl ester, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
Issue 1: Low Yield of the Isoxazole Ethyl Ester
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Possible Cause 1: Inefficient Generation of the Nitrile Oxide Intermediate. The 1,3-dipolar cycloaddition proceeds via an in situ generated nitrile oxide from thiophene-2-aldoxime. Incomplete conversion of the aldoxime to the nitrile oxide is a common reason for low yields.
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Solution: Ensure the complete conversion of thiophene-2-carboxaldehyde to the aldoxime. The choice and stoichiometry of the oxidizing agent (e.g., N-chlorosuccinimide (NCS), chloramine-T) and base (e.g., triethylamine) are critical. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting aldoxime.
-
-
Possible Cause 2: Dimerization of the Nitrile Oxide. Nitrile oxides are reactive intermediates that can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a significant side reaction that reduces the yield of the desired isoxazole.
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Solution: Add the dipolarophile (e.g., ethyl chloroacetate) to the reaction mixture before or concurrently with the reagent used to generate the nitrile oxide. This ensures that the nitrile oxide reacts with the dipolarophile as it is formed, minimizing the opportunity for dimerization. Running the reaction at a lower temperature can also help to control the rate of dimerization.
-
-
Possible Cause 3: Competing Side Reactions of the Starting Materials. Thiophene-2-carboxaldehyde can undergo other reactions under the conditions used for aldoxime formation and cycloaddition.
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Solution: Purify the thiophene-2-carboxaldehyde before use to remove any acidic impurities that might catalyze side reactions. Ensure that the reaction conditions, such as temperature and pH, are carefully controlled.
-
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product
-
Possible Cause 1: Furoxan Dimer. As mentioned, the dimerization of the nitrile oxide intermediate leads to the formation of a furoxan dimer. This byproduct can sometimes have a similar polarity to the desired isoxazole ester, making separation by column chromatography challenging.
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Solution: Optimize the reaction conditions to minimize dimer formation (see Issue 1, Possible Cause 2). If the dimer is still present, careful optimization of the solvent system for column chromatography, potentially using a ternary solvent mixture, may be required. Preparative HPLC can be an alternative for difficult separations.
-
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Possible Cause 2: Unreacted Thiophene-2-aldoxime. Incomplete reaction will result in the presence of the starting aldoxime in the crude product.
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Solution: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of the acrylate reagent.
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Stage 2: Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid.
Issue 3: Incomplete Hydrolysis
-
Possible Cause: Insufficient Reaction Time or Base Strength. The ester may be sterically hindered or the hydrolysis conditions may not be harsh enough for complete conversion.
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Solution: Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH). Switching to a stronger base or a co-solvent like THF or methanol to improve solubility might be beneficial. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting ester.
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Issue 4: Degradation of the Product During Hydrolysis
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Possible Cause: Isoxazole Ring Opening. The isoxazole ring can be susceptible to cleavage under strongly basic conditions, leading to the formation of various degradation products and lowering the yield of the desired carboxylic acid.
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Solution: Use milder hydrolysis conditions. Employ a weaker base or conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Careful monitoring of the reaction is crucial to find the optimal balance between complete hydrolysis and minimal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a 1,3-dipolar cycloaddition reaction to form ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. This is typically achieved by reacting thiophene-2-aldoxime with a suitable C2-synthon like ethyl chloroacetate in the presence of a base. The second step involves the hydrolysis of the resulting ethyl ester to the final carboxylic acid, usually under basic conditions.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The key starting materials are thiophene-2-carboxaldehyde and a source for the 3-carboxy group, often ethyl chloroacetate. Other essential reagents include hydroxylamine (to form the aldoxime), a base (e.g., triethylamine, sodium hydroxide, or potassium hydroxide), and an oxidizing agent (e.g., N-chlorosuccinimide) for the in situ generation of the nitrile oxide.
Q3: What are the most common impurities I should look out for?
A3: Common impurities can be categorized based on their origin:
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Starting Material-Related: Unreacted thiophene-2-carboxaldehyde or thiophene-2-aldoxime. Commercial thiophene-2-carboxaldehyde may also contain small amounts of related isomers or oxidized byproducts.
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Reaction Byproducts: The furoxan dimer is a common byproduct from the dimerization of the nitrile oxide intermediate.
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Degradation Products: During the hydrolysis step, the isoxazole ring can open, leading to various degradation products.
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Incomplete Reaction Products: Residual ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate after the hydrolysis step.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4:
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of both the cycloaddition and hydrolysis reactions.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any impurities, which aids in their structural elucidation.[1][2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the final product and identifying the structures of any significant impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product, such as the carboxylic acid C=O and O-H stretches.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Potential Origin |
| Thiophene-2-carboxaldehyde | Unreacted starting material | |
| Thiophene-2-aldoxime | Incomplete conversion to nitrile oxide | |
| Furoxan Dimer (3,4-di(thiophen-2-yl)-1,2,5-oxadiazole 2-oxide) | Dimerization of the nitrile oxide intermediate | |
| Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | Incomplete hydrolysis | |
| Isoxazole ring-opened products | Various | Degradation during basic hydrolysis |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
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Aldoxime Formation: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture containing the thiophene-2-aldoxime to 0 °C. Add ethyl chloroacetate (1.2 eq). Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DMF, keeping the temperature below 5 °C. After the addition is complete, add triethylamine (2.5 eq) dropwise.
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Reaction Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate as a solid.
Protocol 2: Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
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Hydrolysis: Dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows complete disappearance of the starting material.
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Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The product will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the synthesis.
References
Technical Support Center: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method is a two-step process. The first step involves a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between in situ-generated thiophene-2-carbonitrile oxide and an alkyne such as ethyl propiolate. This forms the ethyl ester of the target molecule. The second step is the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.
Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in this cycloaddition can often be attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan byproduct. To mitigate this, it is crucial to generate the nitrile oxide in situ in the presence of the dipolarophile (ethyl propiolate). Other factors include suboptimal reaction temperature and solvent choice. Systematically optimizing these parameters is key to improving the yield.
Q3: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?
The most common byproduct in this reaction is the furoxan, resulting from the dimerization of the thiophene-2-carbonitrile oxide. To minimize its formation, ensure slow addition of the nitrile oxide precursor to the reaction mixture to maintain a low concentration of the intermediate. Additionally, using a slight excess of the ethyl propiolate can favor the desired cycloaddition over dimerization. If other byproducts are present, consider purifying your starting materials to remove any reactive impurities.
Q4: What are the best practices for the hydrolysis of the ethyl ester to the carboxylic acid?
Base-catalyzed hydrolysis is a standard and effective method. However, the isoxazole ring can be sensitive to harsh basic conditions, which may lead to ring-opening. It is advisable to use milder conditions, such as lithium hydroxide in a mixture of THF and water, and to perform the reaction at room temperature or slightly elevated temperatures while monitoring the progress carefully by TLC or LC-MS to avoid degradation of the product.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot of the reaction mixture should be compared with spots of the starting materials (e.g., the hydroxamoyl chloride precursor and ethyl propiolate). The disappearance of the starting material spots and the appearance of a new, more polar spot for the isoxazole ester product indicate the reaction is proceeding. For the hydrolysis step, the carboxylic acid product will be significantly more polar than the ester starting material on the TLC plate.
Troubleshooting Guides
Issue 1: Low Yield in the 1,3-Dipolar Cycloaddition Step
| Potential Cause | Troubleshooting Steps |
| Decomposition of Nitrile Oxide | Generate the thiophene-2-carbonitrile oxide in situ at a low temperature and ensure it reacts promptly with the ethyl propiolate. |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and stability of the nitrile oxide. |
| Poor Solvent Choice | The polarity of the solvent can influence the reaction rate and regioselectivity. Test a variety of solvents with different polarities (e.g., dichloromethane, THF, ethanol, toluene, DMSO). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the ethyl propiolate to favor the cycloaddition reaction over nitrile oxide dimerization. |
Issue 2: Formation of Regioisomers
While the reaction with ethyl propiolate is expected to be highly regioselective, the formation of the undesired 3,4-disubstituted isoxazole isomer can sometimes occur. The choice of solvent can influence the regioselectivity of the cycloaddition.
Data Presentation: Effect of Solvent on Regioselectivity
The following table, adapted from a study on a similar 1,3-dipolar cycloaddition, illustrates how solvent polarity can affect the ratio of the desired 3,5-disubstituted product to the undesired 3,4-disubstituted regioisomer.[1]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5-isomer to 3,4-isomer |
| Toluene | 2.4 | 2.0 : 1 |
| Dichloromethane | 9.1 | 3.4 : 1 |
| Ethanol | 24.6 | 1.9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.5 : 1 |
Note: This data is for the reaction of 2-furfuryl nitrile oxide with ethyl propiolate and serves as an illustrative example.[1] A similar trend may be observed for the thiophene analog, and experimental verification is recommended.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
This protocol is a representative procedure for the 1,3-dipolar cycloaddition.
-
Preparation of Thiophene-2-hydroxamoyl chloride: This intermediate can be prepared from thiophene-2-aldoxime by reaction with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF.
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Cycloaddition Reaction:
-
To a solution of ethyl propiolate (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add thiophene-2-hydroxamoyl chloride (1.05 eq.).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a base, such as triethylamine (1.1 eq.), dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Protocol 2: Hydrolysis of Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
-
Reaction Setup:
-
Dissolve the ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq.) to the solution.
-
-
Reaction Execution:
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Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).
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The product, this compound, should precipitate out of the solution.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the 3,5-disubstituted isoxazole core of this molecule involve the reaction of a 1,3-dicarbonyl compound with hydroxylamine or a 1,3-dipolar cycloaddition reaction. For this specific target, a common route starts with the reaction of a thiophene-containing β-ketoester with hydroxylamine. Another viable pathway is the cycloaddition of a thiophene-derived nitrile oxide with an appropriate alkyne.
Q2: What are the potential isomeric byproducts I should be aware of?
A2: A primary concern is the formation of the regioisomeric byproduct, 3-(thiophen-2-yl)-5-carboxyisoxazole. The regioselectivity of the reaction between the β-ketoester and hydroxylamine can be influenced by reaction conditions such as pH and temperature. It is crucial to analyze the crude product mixture carefully to identify and separate these isomers.
Q3: Can the isoxazole ring be unstable during the synthesis or workup?
A3: Yes, the isoxazole ring can be susceptible to opening under certain conditions.[1] Strongly basic conditions, particularly during ester hydrolysis to the carboxylic acid, can lead to ring cleavage.[1] It is advisable to use mild basic conditions and carefully control the reaction temperature and duration.
Q4: I am observing peak tailing during chromatographic purification. What is the likely cause and how can I resolve it?
A4: While this compound itself is acidic, impurities with basic functionalities can cause tailing on silica gel columns. If basic starting materials or byproducts are present, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress this interaction. Conversely, if the stationary phase is interacting with the acidic product, using a different type of chromatography, such as reverse-phase, might be beneficial.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure starting materials are pure and dry.- Gradually increase reaction time or temperature, while monitoring for byproduct formation. |
| Side reactions | - Optimize the stoichiometry of reactants.- Control the reaction temperature carefully, as higher temperatures can favor side reactions.- Ensure the pH of the reaction medium is optimal for the desired transformation. |
| Product degradation | - During workup, especially hydrolysis of an ester precursor, use mild basic conditions (e.g., LiOH in THF/water) and avoid prolonged heating.- Purify the product under neutral or slightly acidic conditions.[1] |
| Formation of oxime isomers | The starting thiophene-2-carboxaldehyde can form syn and anti isomers of its oxime with hydroxylamine, which may have different reactivities in subsequent steps.[2] Ensure consistent conditions for oxime formation to obtain a reproducible isomer ratio. |
Issue 2: Presence of Significant Impurities in the Final Product
Potential Byproducts and Their Identification
| Potential Byproduct | Expected 1H NMR Signals (indicative) | Identification Notes | Mitigation Strategy |
| 3-(Thiophen-2-yl)isoxazole-5-carboxylic acid (Regioisomer) | Different chemical shifts for the isoxazole and thiophene protons compared to the desired product. | Confirm structure using 2D NMR techniques (e.g., NOESY, HMBC). | Optimize reaction conditions (pH, temperature) to favor the desired regioisomer. Careful chromatographic separation may be required. |
| Thiophene-2-carboxaldehyde (Unreacted Starting Material) | Aldehyde proton signal (~9.8-10 ppm). | Compare with the spectrum of the starting material. | Ensure complete conversion by monitoring the reaction. |
| Furoxan derivative (from nitrile oxide dimerization) | Complex aromatic signals, absence of the carboxylic acid proton. | Characterize by mass spectrometry. | Use a slow addition of the nitrile oxide precursor to the dipolarophile to minimize self-condensation. |
| Thiophene (Deoxygenated byproduct) | Characteristic thiophene proton signals. | Can arise from decomposition of thiophene S-oxide intermediates if oxidative conditions are used.[3] | Use controlled oxidation conditions if this pathway is employed. |
| Ring-opened products (e.g., β-keto amides/esters) | Absence of the isoxazole ring signals, presence of amide or ester protons. | Can be formed during workup under harsh basic conditions.[1] | Use mild hydrolysis conditions and maintain a low temperature. |
Experimental Protocols
Synthesis of this compound via Condensation
This protocol is a representative method and may require optimization.
-
Preparation of Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add thiophene-2-carboxylic acid ethyl ester and diethyl oxalate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.
-
-
Formation of the Isoxazole Ring:
-
Dissolve the crude ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) in water.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
References
Technical Support Center: Enhancing the Solubility of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs). The following information is designed to address common experimental issues and provide detailed protocols for solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a heterocyclic compound with the following properties:
-
Molecular Formula: C₈H₅NO₃S[1]
-
Molecular Weight: 195.2 g/mol [1]
-
Appearance: Likely a solid at room temperature.
Its structure, containing both a carboxylic acid group and heterocyclic rings, suggests it is a weakly acidic compound with potentially low aqueous solubility, a common challenge for many new chemical entities in drug development.[2][3] A related compound, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate, has a reported aqueous solubility of <5 µg/mL at pH 7.4, indicating that this compound is also likely to be poorly soluble in neutral aqueous solutions.[4]
Q2: My compound, this compound, has very low solubility in my aqueous buffer. What are the initial steps I can take to improve this?
For a weakly acidic compound like this compound, the most straightforward initial approach is pH modification.[5] By increasing the pH of the solution above the pKa of the carboxylic acid group, you can deprotonate it, forming a more soluble carboxylate salt.
Troubleshooting Steps for pH Adjustment:
-
Determine the pKa: If the pKa is unknown, it can be estimated using computational tools or determined experimentally via titration.
-
Select a Buffer: Choose a biocompatible buffer system that can maintain the desired pH.
-
Prepare a pH Solubility Profile: Dissolve the compound in a series of buffers with increasing pH values (e.g., from pH 4 to 9) to identify the pH at which solubility is optimal.
Q3: I have tried adjusting the pH, but the solubility is still insufficient for my experiments. What other techniques can I explore?
Several advanced techniques can be employed to enhance the solubility of poorly soluble drugs.[2][6][7] These can be broadly categorized into physical and chemical modifications.
-
Chemical Modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[6][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[7]
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Use of Excipients: Incorporating solubility-enhancing excipients such as co-solvents, surfactants, and cyclodextrins can be highly effective.[14][15][16]
-
Troubleshooting Guides and Experimental Protocols
Guide 1: Solubility Enhancement through Salt Formation
Issue: The free acid form of this compound has poor aqueous solubility.
Solution: Convert the carboxylic acid to a more soluble salt form. Approximately 50% of marketed small molecule APIs are administered in their salt form.[17]
Detailed Experimental Protocol for Salt Formation:
-
Counter-ion Selection: Choose a suitable base to form the salt. Common choices include sodium hydroxide, potassium hydroxide, calcium hydroxide, and organic amines like tromethamine.
-
Stoichiometric Reaction:
-
Dissolve 1 molar equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add 1 molar equivalent of the chosen base (e.g., a solution of sodium hydroxide in water or ethanol).
-
Stir the mixture at room temperature.
-
-
Isolation of the Salt:
-
The salt may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.
-
-
Characterization: Confirm the formation of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC).
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt and compare it to the free acid form.
Expected Outcome: A significant increase in aqueous solubility.
Guide 2: Improving Solubility via Co-crystallization
Issue: Salt formation is not feasible or does not provide the desired level of solubility enhancement.
Solution: Form a co-crystal with a suitable co-former. Co-crystals are multi-component systems where the API and a co-former are present in the same crystal lattice.[11] This technique can improve physicochemical properties without altering the pharmacological activity of the drug.[18]
Detailed Experimental Protocol for Co-crystal Screening:
-
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. For a carboxylic acid API, co-formers with functional groups that can form hydrogen bonds with the carboxylic acid, such as amides (e.g., nicotinamide) or other carboxylic acids (e.g., succinic acid, glutaric acid), are good candidates.[18]
-
Co-crystallization Methods:
-
Solvent Evaporation: Dissolve stoichiometric amounts of the API and co-former in a common solvent. Allow the solvent to evaporate slowly at room temperature.
-
Grinding:
-
Neat Grinding: Grind the API and co-former together in a mortar and pestle.
-
Liquid-Assisted Grinding: Add a small amount of a solvent to the grinding mixture.
-
-
-
Characterization: Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to identify new crystalline forms. DSC and thermogravimetric analysis (TGA) can also be used to characterize the thermal properties of the new solid phase.
-
Solubility and Dissolution Testing: Measure the solubility and dissolution rate of the confirmed co-crystals and compare them to the parent API.
Expected Outcome: Identification of a co-crystal with improved solubility and dissolution characteristics.
Data Presentation
Table 1: Illustrative Solubility Data for this compound and its Modified Forms
| Form | Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Free Acid | pH 5.0 Buffer | 25 | < 1 |
| Free Acid | pH 7.4 Buffer | 25 | < 5[4] |
| Sodium Salt | Water | 25 | 150 |
| Co-crystal with Nicotinamide | pH 6.8 Buffer | 25 | 75 |
Note: The data for the sodium salt and co-crystal are hypothetical and for illustrative purposes to demonstrate potential improvements.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group.[5] | Simple, rapid, and cost-effective. | Potential for precipitation upon pH change; may not be suitable for all administration routes. |
| Salt Formation | Formation of a more soluble ionic salt.[9] | Significant solubility increase; well-established technique.[17] | Requires an ionizable group; potential for disproportionation. |
| Co-crystallization | Formation of a multi-component crystal with a co-former.[11] | Improves solubility and other physicochemical properties; applicable to non-ionizable compounds.[18] | Co-former selection can be challenging; regulatory landscape is evolving.[17] |
| Particle Size Reduction | Increases surface area for dissolution.[6] | Enhances dissolution rate. | Does not increase equilibrium solubility.[13] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[7] | Enhances wettability and dissolution rate. | Can be prone to physical instability (recrystallization). |
| Use of Excipients | Solubilization via co-solvents, surfactants, or complexation agents.[19] | High degree of solubility enhancement possible. | Potential for toxicity or side effects from the excipients. |
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Troubleshooting decision tree for solubility enhancement.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
- 5. longdom.org [longdom.org]
- 6. ijpbr.in [ijpbr.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Long-term storage is recommended at -20°C.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; for stability, acidic or neutral buffered solutions are preferable to basic solutions.
Q2: What solvents are compatible with this compound?
A2: The compound is a carboxylic acid, so its solubility will be pH-dependent. It is expected to have limited solubility in neutral aqueous solutions but should be soluble in organic solvents like DMSO, DMF, and alcohols. For aqueous buffers, solubility will increase at higher pH due to deprotonation of the carboxylic acid, but be aware that the isoxazole ring may be unstable under basic conditions (see Troubleshooting Q1).
Q3: What are the main stability concerns for this molecule?
A3: The primary stability concerns stem from its chemical structure:
-
Isoxazole Ring Instability: The isoxazole ring, particularly when unsubstituted at certain positions, can be susceptible to cleavage under basic conditions.[1] This is a known characteristic of isoxazole-containing compounds and can lead to the formation of degradation products.[2]
-
Thiophene Moiety Reactivity: Thiophene rings can be susceptible to oxidation, especially in the presence of singlet oxygen, which has implications for photostability.[3][4]
-
General Degradation: Like many complex organic molecules, it can be susceptible to degradation under harsh conditions such as high heat, strong oxidation, and UV light exposure.[5][6]
Q4: How can I monitor the stability of my compound during an experiment?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or mass spectrometry (MS) detector. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products without interference.[5][6]
Troubleshooting Guide
Problem 1: I am observing rapid degradation of my compound in a basic buffer (pH > 8).
Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis. The isoxazole N-O bond is susceptible to cleavage in basic environments, leading to ring-opening.[1][2] While specific data for this compound is not available, studies on other isoxazole-containing molecules like leflunomide demonstrate this liability. The degradation is often accelerated by increased temperature.[2]
Solution:
-
Lower the pH: If your experimental conditions permit, perform the experiment in a neutral (pH 6.5-7.4) or slightly acidic buffer.
-
Reduce Temperature: Run experiments at lower temperatures (e.g., 4°C) to slow the rate of degradation.
-
Limit Exposure Time: Prepare the basic solution immediately before use and minimize the time the compound spends in the high pH environment.
-
Monitor Degradation: Use HPLC to quantify the rate of degradation under your specific conditions to determine an acceptable experimental window.
Illustrative Stability Data for an Isoxazole-Containing Compound (Leflunomide)
The following table shows the effect of pH and temperature on the half-life (t½) of leflunomide, demonstrating the characteristic instability of the isoxazole ring in basic conditions.
| pH | Temperature (°C) | Apparent Half-Life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | ~6.0 hours[2] |
| 7.4 | 37 | ~7.4 hours[2] |
| 10.0 | 37 | ~1.2 hours[2] |
This data is for the compound leflunomide and serves to illustrate a common degradation pathway for isoxazole rings.[2] Researchers should determine the specific stability profile for this compound.
Problem 2: My sample shows new peaks in the chromatogram after being left on the benchtop under ambient light.
Cause: This could be due to photolytic degradation. The thiophene moiety, in particular, can be reactive towards singlet oxygen generated in the presence of light, potentially leading to oxidation and degradation of the molecule.[3][4]
Solution:
-
Protect from Light: Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Use Degassed Solvents: To minimize oxidative degradation, use solvents that have been degassed to remove dissolved oxygen.
-
Perform Photostability Testing: If the compound is intended for applications where light exposure is unavoidable, a formal photostability study should be conducted according to ICH Q1B guidelines.
Experimental Protocols
Protocol: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This information is crucial for developing a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 1:1)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature. Withdraw samples at shorter time points (e.g., 15, 30, 60, 120 minutes) due to the expected lability of the isoxazole ring. Neutralize with an equivalent amount of acid and analyze immediately.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C). Analyze at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light. Analyze both samples after the exposure period.
-
Analysis: Analyze all samples by a suitable chromatographic method. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Potential Degradation Pathway
Caption: Hypothesized degradation via base-catalyzed isoxazole ring opening.
Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Derivatives versus Doxorubicin
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative overview of the anticancer activity of derivatives of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid against the well-established chemotherapeutic agent, doxorubicin. Due to a lack of publicly available data on the anticancer activity of this compound itself, this comparison focuses on its potent derivatives, providing valuable insights for researchers and drug development professionals.
Quantitative Assessment of Anticancer Activity
The primary metric for comparing the cytotoxic effects of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for potent derivatives of 5-(thiophen-2-yl)isoxazole and doxorubicin against the human breast cancer cell line MCF-7.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 | 1.91 | Doxorubicin | 32.00 |
| A novel thiophene derivative (Compound 13) | MCF-7 | 9.39 | Doxorubicin | 32.00 |
| A novel thiophene derivative (Compound 9) | MCF-7 | 9.55 | Doxorubicin | 32.00 |
| A novel thiophene derivative (Compound 7) | MCF-7 | 9.70 | Doxorubicin | 32.00 |
| A novel thiophene derivative (Compound 6) | MCF-7 | 10.25 | Doxorubicin | 32.00 |
Table 1: Comparison of IC50 values of 5-(thiophen-2-yl)isoxazole derivatives and Doxorubicin against the MCF-7 human breast cancer cell line.[1][2]
The data clearly indicates that the 5-(thiophen-2-yl)isoxazole derivative, TTI-6, exhibits significantly higher potency against MCF-7 cells compared to doxorubicin, with an IC50 value approximately 16-fold lower.[1] Several other novel thiophene derivatives also demonstrate superior or comparable activity to doxorubicin.[1][2]
Experimental Methodologies
The in vitro anticancer activity of these compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
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Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-(thiophen-2-yl)isoxazole derivatives and doxorubicin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
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Formazan Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. This product is then solubilized using a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.
Mechanisms of Anticancer Action
Understanding the mechanism of action is crucial for the development of targeted cancer therapies.
5-(Thiophen-2-yl)isoxazole Derivatives
Studies on potent derivatives like TTI-6 suggest that their anticancer activity is mediated through the induction of apoptosis , or programmed cell death.[3] Further investigations, including in silico molecular docking, indicate that these compounds may target the estrogen receptor alpha (ERα) , a key protein involved in the proliferation of certain types of breast cancer.[3]
Doxorubicin
Doxorubicin, a long-standing and effective anticancer drug, exerts its effects through multiple mechanisms.[4][5][6][7][8] Its primary modes of action include:
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DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.[4][5][7]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[4][5][6]
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Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the production of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids.[4][5][6]
References
- 1. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Derivatives as Novel Estrogen Receptor Alpha Antagonists
A detailed guide for researchers and drug development professionals on the mechanism of action and comparative efficacy of a new class of potential anti-breast cancer agents.
This guide provides a comprehensive comparison of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid derivatives, a novel class of potential anti-breast cancer agents, with established estrogen receptor alpha (ERα) modulators. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutics for ERα-positive breast cancer.
Introduction to 5-(Thiophen-2-yl)isoxazole Derivatives
Recent research has identified a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) as promising anti-cancer agents.[1] These small molecules have shown selective cytotoxicity against the human breast cancer cell line MCF-7, which is known to be ERα-positive.[1] In silico molecular docking studies suggest that these compounds exert their anti-proliferative effects by inhibiting ERα, a key driver in the majority of breast cancers.[1] The most potent compound identified in this series is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, referred to as TTI-6.[1]
Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)
Estrogen Receptor Alpha (ERα) is a nuclear hormone receptor that, upon binding to its ligand estradiol, translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival.[1] In ERα-positive breast cancers, this signaling pathway is a primary driver of tumor growth. The therapeutic strategy for these cancers often involves modulating this pathway. 5-(Thiophen-2-yl)isoxazole derivatives are proposed to act as antagonists, binding to ERα and preventing the conformational changes required for its activation, thereby inhibiting the downstream signaling cascade that leads to cancer cell proliferation.
Below is a diagram illustrating the simplified signaling pathway of Estrogen Receptor Alpha.
Comparative Performance Data
The anti-proliferative activity of the novel 5-(thiophen-2-yl)isoxazole derivatives was evaluated against the ERα-positive MCF-7 human breast cancer cell line and compared to standard-of-care ERα modulators, Tamoxifen (a Selective Estrogen Receptor Modulator - SERM) and Fulvestrant (a Selective Estrogen Receptor Degrader - SERD).
| Compound | Mechanism of Action | Target | Cell Line | IC50 Value | Citation(s) |
| TTI-6 | ERα Antagonist (putative) | ERα | MCF-7 | 1.91 µM | [1] |
| TTI-4 | ERα Antagonist (putative) | ERα | MCF-7 | 2.63 µM | [1] |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | ERα | MCF-7 | ~10-12 µM | [2][3] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | ERα | MCF-7 | ~0.29 nM | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Details:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., TTI-6, Tamoxifen, Fulvestrant). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[6][7]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Protocol Details:
-
Receptor Preparation: A source of ERα is required, typically from rat uterine cytosol or recombinant human ERα.[9][10]
-
Incubation: A fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods such as filtration or hydroxylapatite absorption.[11]
-
Quantification: The amount of radioactivity bound to the receptor is measured using scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log of the competitor concentration. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Summary and Future Directions
The 5-(thiophen-2-yl)isoxazole derivative, TTI-6, demonstrates potent anti-proliferative activity against the ERα-positive MCF-7 breast cancer cell line with an IC50 value in the low micromolar range.[1] While not as potent as the established SERD Fulvestrant, it exhibits comparable or slightly better potency than the widely used SERM, Tamoxifen, in this specific in vitro assay.
The favorable in vitro activity of this novel compound class warrants further investigation to validate its mechanism of action through direct ERα binding and functional assays. Future studies should focus on:
-
Determining the ERα binding affinity (Ki or Kd) of TTI-6 and its analogs through competitive binding assays.
-
Evaluating the effect of these compounds on estrogen-induced gene expression.
-
Assessing the in vivo efficacy and pharmacokinetic properties of these compounds in animal models of ERα-positive breast cancer.
This new chemical scaffold presents a promising starting point for the development of novel and effective therapies for hormone-dependent breast cancer.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. innspub.net [innspub.net]
- 8. japsonline.com [japsonline.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Regiochemistry Plays a Crucial Role in the Anticancer Activity of Thiophene-Isoxazole Scaffolds
The strategic placement of the thiophene ring on the isoxazole core significantly influences the biological activity of thiophene-isoxazole compounds, with regioisomers demonstrating distinct anticancer potencies. A comprehensive analysis of available data reveals that the substitution pattern is a key determinant of efficacy, highlighting the importance of regiochemical considerations in drug design.
A comparative guide for researchers, scientists, and drug development professionals, this report synthesizes findings on the biological activities of thiophene-isoxazole regioisomers, focusing on their potential as anticancer agents. While direct comparative studies of all possible regioisomers are limited, a detailed examination of individual research on different isomeric series provides valuable insights into their structure-activity relationships (SAR).
Anticancer Activity: A Tale of Two Regioisomers
The primary focus of research in this area has been on the cytotoxic effects of thiophene-isoxazole derivatives against various cancer cell lines. Notably, the position of the thiophene moiety on the isoxazole ring—creating distinct regioisomers—emerges as a critical factor governing their anticancer activity.
The Potent 5-(Thiophen-2-yl)isoxazole Series
One of the most extensively studied series is the 5-(thiophen-2-yl)isoxazoles. Research has demonstrated that compounds with this scaffold exhibit significant anticancer activity, particularly against breast cancer cell lines.[1] A key study synthesized a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles and evaluated their in vitro anticancer activities. The findings underscored the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for superior activity.[1]
The 3-(Thiophen-2-yl)isoxazole Counterparts
In contrast, while the 3-(thiophen-2-yl)isoxazole scaffold has been synthesized and explored for its biological potential, the available data on its anticancer activity is less extensive. One study involving a series of 3-(thiophen-2-yl)pyrazolyl hybrid chalcones provides some insight. Although not a direct isoxazole comparison, it highlights that the [3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative displayed notable anticancer activity against hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines.[2] This suggests that the 3-thiophenyl arrangement can indeed contribute to cytotoxic effects.
Comparative Analysis of Anticancer Activity
To facilitate a clear comparison, the following table summarizes the anticancer activity data for representative compounds from the two main regioisomeric series.
| Regioisomer Series | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(Thiophen-2-yl)isoxazole | 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 | [1] |
| 5-(Thiophen-2-yl)isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | [1] |
| 3-(Thiophen-2-yl)pyrazole (analogue) | [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | HepG2 (Liver) | 26.6 | [2] |
| 3-(Thiophen-2-yl)pyrazole (analogue) | [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | A549 (Lung) | 27.7 | [2] |
From the available data, the 5-(thiophen-2-yl)isoxazole derivatives, particularly TTI-6 and TTI-4, exhibit significantly higher potency (lower IC50 values) against the MCF-7 breast cancer cell line compared to the 3-(thiophen-2-yl)pyrazole analogue against HepG2 and A549 cell lines. This suggests that for this particular scaffold and cancer type, the 5-substituted regioisomer is more favorable for anticancer activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for another 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Structure-Activity Relationship (SAR) and Signaling Pathways
The observed differences in the biological activity of thiophene-isoxazole regioisomers can be attributed to their distinct electronic and steric properties, which influence their interaction with biological targets.
The 5-(thiophen-2-yl)isoxazole scaffold may present a more favorable orientation for binding to specific anticancer targets. For instance, in the case of the potent TTI-6 compound, the trimethoxyphenyl group at the 3-position and the thiophene at the 5-position create a specific electronic and spatial arrangement that is crucial for its high efficacy.[1]
References
Unveiling the Target Profile of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: A Comparative Guide on Biological Activity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount. This guide provides a comparative analysis of the biological activity of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid and its derivatives, with a focus on its primary target and potential for cross-reactivity. The information presented herein is supported by experimental data from publicly available studies.
The 5-(thiophen-2-yl)isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities. Recent research has highlighted the potential of this class of compounds as anti-breast cancer agents that target the Estrogen Receptor Alpha (ERα). However, as with any small molecule inhibitor, assessing the potential for off-target effects, or cross-reactivity, is a critical step in the drug discovery and development process. This guide will delve into the known activities of 5-(thiophen-2-yl)isoxazole derivatives and explore potential cross-reactivity with other significant biological targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Comparative Biological Activity
Derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated potent and selective cytotoxic activity against human breast cancer cell lines, with evidence pointing towards the inhibition of ERα as a key mechanism of action. A study on novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles revealed significant anti-cancer activity against various cancer cell lines.[1]
Table 1: In Vitro Anti-proliferative Activity of 5-(Thiophen-2-yl)isoxazole Derivatives
| Compound ID | Modification | MCF-7 IC50 (µM) | 4T1 IC50 (µM) | PC-3 IC50 (µM) |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | - | - |
| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 1.91 | - | - |
MCF-7 is an ERα-positive human breast cancer cell line. 4T1 is a mouse mammary carcinoma cell line, and PC-3 is a human prostate cancer cell line.
Structure-activity relationship (SAR) studies have indicated that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for potent anti-cancer activity.[1] The data suggests a degree of selectivity for the ERα-positive MCF-7 cell line.
Cross-Reactivity Profile
While the primary focus of research on 5-(thiophen-2-yl)isoxazole derivatives has been on their anti-cancer properties, the broader isoxazole scaffold is known to interact with other biological targets. Notably, isoxazole-3-carboxamide derivatives have been identified as antagonists of the TRPV1 channel, a key player in pain and inflammation pathways. This suggests a potential for cross-reactivity for compounds containing the this compound core.
A comprehensive cross-reactivity profile for this compound itself is not yet publicly available. However, based on the known activity of structurally related isoxazoles, further investigation into its activity at TRPV1 and other receptors, ion channels, and kinases is warranted to fully characterize its selectivity.
Signaling Pathways
To visualize the biological context of the primary target and a potential cross-reactive target, the following diagrams illustrate the simplified signaling pathways for Estrogen Receptor Alpha (ERα) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Caption: Simplified Estrogen Receptor Alpha (ERα) Signaling Pathway.
Caption: Simplified TRPV1 Signaling Pathway in a Sensory Neuron.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of the biological activity and cross-reactivity of this compound.
Estrogen Receptor Alpha (ERα) Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the affinity of a test compound for the ERα.
Workflow Diagram:
Caption: Workflow for an ERα Competitive Radioligand Binding Assay.
Methodology:
-
Reagent Preparation: Recombinant human ERα protein is diluted in assay buffer. A stock solution of a radiolabeled estrogen, such as [³H]17β-estradiol, is prepared. Serial dilutions of the test compound (this compound) are made.
-
Incubation: A fixed concentration of ERα and radiolabeled estrogen are incubated with varying concentrations of the test compound in a microplate. Control wells contain either no test compound (total binding) or a high concentration of an unlabeled estrogen (non-specific binding).
-
Separation: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that retain the protein-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
References
In Vivo Efficacy of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid scaffold emerging as a promising pharmacophore. Analogs derived from this core structure have been investigated for various therapeutic applications, most notably as anti-cancer agents. This guide provides a comparative overview of the available efficacy data for these analogs, with a primary focus on their performance in preclinical studies.
While comprehensive in vivo efficacy data for this compound and its direct analogs remains limited in publicly accessible research, this guide synthesizes the most relevant preclinical findings to date. The primary focus of existing research has been on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives, designated as TTIs, which have shown considerable promise in in vitro anti-cancer screens.
Comparative Efficacy of 5-(Thiophen-2-yl)isoxazole Analogs
The most extensively studied analogs belong to a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, which have been evaluated for their cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro efficacy of key analogs against the MCF-7 human breast cancer cell line, a common model for estrogen receptor-positive (ERα) breast cancer.
| Compound ID | 3-Position Substituent | Target Cancer Cell Line | IC50 (µM) |
| TTI-6 | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 1.91[1][2] |
| TTI-4 | 3,4-dimethoxyphenyl | MCF-7 (Breast) | 2.63[2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-activity relationship (SAR) studies on this series have revealed several key insights. The presence of an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for activity. Additionally, a trifluoromethyl (-CF3) group at the 4th position and an electron-rich benzene ring with multiple methoxy groups at the 3rd position enhance the anti-cancer potency.[1][2] Compound TTI-6, featuring a 3,4,5-trimethoxyphenyl substituent, has emerged as the most potent analog in this series against MCF-7 cells.[1][2]
Another analog, N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide , has been investigated for its role in regulating the pH-sensing G protein-coupled receptor-68 (GPR68), presenting a potential therapeutic target for ischemic heart disease.[3] It has also been shown to induce neuronal differentiation in stem cells.[4] However, quantitative in vivo efficacy data for these indications are not yet available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 5-(thiophen-2-yl)isoxazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., TTI analogs) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theclinivex.com [theclinivex.com]
- 4. Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 | >98% [smolecule.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Thiophen-2-yl)isoxazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) for compounds based on the 5-(thiophen-2-yl)isoxazole scaffold. The primary focus is on a series of derivatives evaluated for anti-breast cancer activity through the inhibition of Estrogen Receptor Alpha (ERα). Additionally, this guide discusses the potential of the core scaffold, particularly 5-(thiophen-2-yl)isoxazole-3-carboxylic acid, as an inhibitor of human Dihydroorotate Dehydrogenase (DHODH), a validated target for autoimmune diseases and cancer.
SAR Analysis: Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer
Recent studies have identified a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles as potent cytotoxic agents against the ERα-positive human breast cancer cell line, MCF-7.[1][2] The core structure for this series is distinct from the titular carboxylic acid, featuring a trifluoromethyl (-CF3) group at position 4 and various substituted phenyl rings at position 3.
-
Position 5 (Thiophene Ring): An unsubstituted thiophene ring at this position is crucial for optimal activity. Compared to analogs with phenyl, furanyl, or vinyl groups at C5, the 5-(thiophen-2-yl)isoxazole demonstrated the best inhibitory concentration.[1]
-
Position 4 (Trifluoromethyl Group): The presence of a highly electronegative and hydrophobic -CF3 group at position 4 significantly enhances cytotoxic activity, likely by improving receptor binding affinity.[1]
-
Position 3 (Aromatic Ring): A highly electron-rich benzene ring at position 3 is essential for superior activity. Potency increases with the number of electron-donating methoxy (-OCH3) groups on the phenyl ring. The most potent compound in the series, TTI-6 , features a 3,4,5-trimethoxyphenyl group.[1]
Data Presentation: Anti-proliferative Activity against MCF-7 Cells
The following table summarizes the in vitro cytotoxicity for key analogs, demonstrating the structure-activity relationship. The activity is reported as the half-maximal inhibitory concentration (IC50) against the MCF-7 human breast cancer cell line.
| Compound ID | R Group (at Position 3) | IC50 against MCF-7 (µM)[1] |
| TTI-4 | 3,4-Dimethoxyphenyl | 2.63 |
| TTI-5 | 4-Hydroxyphenyl | 11.23 |
| TTI-6 | 3,4,5-Trimethoxyphenyl | 1.91 |
| TTI-7 | 4-Methoxyphenyl | 4.31 |
| TTI-8 | 4-Chlorophenyl | 7.65 |
| TTI-15 | 7-Phenylpyrazolo[1,5-a]pyrimidin-3-yl | 9.44 |
Potential Target Analysis: Human Dihydroorotate Dehydrogenase (DHODH)
The this compound scaffold represents a plausible, yet underexplored, candidate for the inhibition of human Dihydroorotate Dehydrogenase (DHODH). DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[3][4] Known DHODH inhibitors like Teriflunomide and Brequinar establish that isoxazole and carboxylic acid moieties are tolerated pharmacophores.
While specific SAR studies quantitatively linking substitutions on the this compound scaffold to DHODH inhibition are not extensively available in the public literature, the structural motifs suggest potential. The carboxylic acid could act as a key binding element, mimicking the substrate's carboxylate group. Further investigation is warranted to explore this therapeutic target.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the methodology for determining the cytotoxic effects of the 5-(thiophen-2-yl)isoxazole derivatives on the MCF-7 breast cancer cell line.
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Upon reaching 80-90% confluency, cells are harvested using Trypsin-EDTA.[6]
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for attachment.[6][7]
2. Compound Treatment:
-
A stock solution of each test compound is prepared in sterile DMSO (e.g., 10 mM).[6]
-
Serial dilutions are prepared in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6]
-
The medium is removed from the cells and replaced with 100 µL of medium containing the various compound concentrations. A vehicle control (medium with DMSO) is also included.[6][8]
-
The plates are incubated for 48-72 hours.[8]
3. MTT Assay and Measurement:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[6]
-
The medium containing MTT is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.[6]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[8]
Protocol 2: Human DHODH Enzymatic Inhibition Assay
This protocol describes a spectrophotometric method to directly measure the inhibitory activity of compounds against recombinant human DHODH. The assay monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[1][4]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[3]
-
Recombinant Enzyme: Purified, N-terminally His-tagged human DHODH (transmembrane domain deleted) is diluted to a working concentration (e.g., 20 nM) in Assay Buffer.[1][4]
-
Substrate/Cofactors: Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (or a soluble analog), and DCIP in DMSO or Assay Buffer as appropriate.[1][4]
-
Test Compound: Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.[1]
2. Assay Procedure:
-
In a 96-well microplate, add 2 µL of the test compound dilutions or DMSO (for vehicle control).[1]
-
Add the diluted DHODH enzyme solution to each well.
-
Add Coenzyme Q10 and DCIP to the wells.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[1][4]
-
Initiate the reaction by adding the DHO substrate. Final assay concentrations are typically in the range of 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[1][4]
3. Measurement and Data Analysis:
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) using a microplate reader in kinetic mode.[1][3]
-
Calculate the initial reaction rate (Vmax) for each concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition versus log-concentration data to a dose-response curve.[3]
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of Estrogen Receptor Alpha (ERα).
Caption: General experimental workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unraveling the Kinase Inhibition Profile of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: A Comparative Analysis
Initial investigations into the kinase inhibitory properties of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid have revealed a significant lack of specific data in the public domain. While the isoxazole scaffold is a known pharmacophore in the development of kinase inhibitors, and various derivatives have shown activity against a range of kinases, no direct experimental evidence of this compound acting as a kinase inhibitor could be identified.
The broader family of isoxazole-containing compounds has demonstrated inhibitory effects on several key kinases involved in cellular signaling pathways. For instance, certain isoxazole derivatives have been reported to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase, and Casein Kinase 1 (CK1). These kinases play crucial roles in processes such as angiogenesis, inflammation, and cell cycle regulation, making them attractive targets for therapeutic intervention in diseases like cancer and inflammatory disorders.
One notable study highlighted a series of 5-(Thiophen-2-yl)isoxazoles as potential anti-breast cancer agents. However, the mechanism of action for these compounds was identified as targeting the estrogen receptor alpha (ERα), a nuclear hormone receptor, rather than a protein kinase. This finding underscores the diverse biological activities of the thiophene-isoxazole scaffold but does not support the specific kinase-inhibiting role of this compound.
Due to the absence of quantitative data, such as IC50 or Ki values, for the kinase inhibitory activity of this compound, a direct and objective comparison with other known kinase inhibitors cannot be performed at this time. The generation of structured data tables, detailed experimental protocols, and signaling pathway diagrams as requested is therefore not feasible.
Further research, including in vitro kinase inhibition assays, is necessary to determine if this compound possesses any activity against a panel of kinases. Should such data become available, a comprehensive comparative guide could be developed to elucidate its potential role and standing within the landscape of kinase inhibitors.
Thiophene Isoxazole Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anticancer performance of thiophene isoxazole derivatives against established alternatives, supported by experimental data.
Thiophene isoxazole derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive analysis of their anticancer activity, comparing their performance with standard chemotherapeutic agents and elucidating their mechanisms of action through detailed experimental data and pathway visualizations.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of novel thiophene derivatives, including those with isoxazole moieties, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds and compared with the standard anticancer drug, doxorubicin.
Table 1: Comparative in vitro anticancer activity (IC50, µM) of Thiophene Isoxazole Derivatives and Doxorubicin against various cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | K562 (Leukemia) | HT-29 (Colon) |
| Thiophene Isoxazole Derivative 1 | 9.55[1] | - | - | - | - |
| Thiophene Isoxazole Derivative 2 | 9.70[1] | - | - | - | - |
| Thiophene Isoxazole Derivative 3 | 10.25[1] | - | - | - | - |
| TTI-6 | 1.91 | - | - | - | - |
| Thiophene Derivative 1312 | - | - | - | - | 0.34 |
| Doxorubicin (Control) | 32.00[1] | - | - | - | - |
Note: "-" indicates data not available from the provided search results. TTI-6 is a 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole. Thiophene Derivative 1312 data is against SGC-7901, a gastric cancer cell line, and HT-29, a colon cancer cell line.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Thiophene isoxazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cell proliferation.
Apoptosis Induction
Quantitative analysis using Annexin V-FITC/PI staining has demonstrated the pro-apoptotic activity of these derivatives.
Table 2: Apoptosis Induction in Cancer Cells by Thiophene Isoxazole Derivatives.
| Cell Line | Compound | Concentration | Total Apoptotic Cells (%) |
| K562 | Isoxazole Derivative 4 | 100 nM | 80.10[2] |
| K562 | Isoxazole Derivative 8 | 10 µM | 90.60[2] |
| K562 | Isoxazole Derivative 11 | 200 µM | 88.50[2] |
| MCF-7 | TTI-6 | IC50 value | 50.0 ± 1.3 |
| Control | - | - | 2.1 ± 0.9 |
Cell Cycle Arrest
Flow cytometry analysis has revealed that certain thiophene isoxazole derivatives can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division.
Table 3: Cell Cycle Analysis in Cancer Cells Treated with Thiophene Isoxazole Derivatives.
| Cell Line | Compound | Concentration | % of Cells in G2/M Phase |
| HeLa | Isoxazole Derivative 2j | 10 µM | >75[3] |
| HeLa | Isoxazole Derivative 2g | 10 µM | >75[3] |
| HeLa | Isoxazole Derivative 2h | 10 µM | ~45[3] |
| SGC-7901 | Thiophene Derivative 1312 | 200 nM | Increased from control |
| HT-29 | Thiophene Derivative 1312 | 400 nM | Increased from control[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Culture
-
MCF-7 (Human Breast Adenocarcinoma): Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
A549 (Human Lung Carcinoma): Cells are grown in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified 5% CO2 incubator.
-
HepG2 (Human Liver Carcinoma): Cells are cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the thiophene isoxazole derivatives or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Visualizing the Mechanism of Action
To illustrate the processes involved in the anticancer activity of thiophene isoxazole derivatives, the following diagrams represent the general experimental workflow and the key signaling pathways affected.
Caption: General experimental workflow for validating the anticancer activity of thiophene isoxazole derivatives.
Caption: Simplified intrinsic and extrinsic apoptosis pathways activated by thiophene isoxazole derivatives.
Caption: Mechanism of G2/M cell cycle arrest induced by thiophene isoxazole derivatives.
Conclusion
The experimental data strongly support the potent anticancer activity of thiophene isoxazole derivatives. Several analogs exhibit superior cytotoxicity against various cancer cell lines when compared to the standard drug doxorubicin. Their mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting their potential as lead compounds for the development of novel and effective cancer therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
Comparative Guide to the Structure-Activity Relationship of 5-(Thiophen-2-yl)isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-(thiophen-2-yl)isoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anti-cancer, antimicrobial, and kinase inhibitory properties. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.
Anti-Cancer Activity
Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as potent anti-cancer agents, particularly against breast cancer. A notable study by Pattanayak et al. investigated a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, revealing key structural features that govern their cytotoxicity against the MCF-7 human breast cancer cell line.[1]
Structure-Activity Relationship (SAR) Summary:
The anti-cancer activity of these analogs is significantly influenced by substitutions on the isoxazole and the phenyl ring at the 3-position.
-
Substitution at the 5-position of the isoxazole ring: An unsubstituted thiophene ring at this position was found to be crucial for potent anti-cancer activity.[1]
-
Substitution at the 4-position of the isoxazole ring: A trifluoromethyl (-CF3) group at this position enhances cytotoxic activity.[1]
-
Substitution on the phenyl ring at the 3-position of the isoxazole ring: Electron-donating groups, particularly methoxy (-OCH3) groups, on the phenyl ring are favorable for activity. The compound with a 3,4,5-trimethoxyphenyl substituent (TTI-6) exhibited the highest potency with an IC50 value of 1.91 µM.[1] The presence of halogen substituents (F, Cl, Br) on the phenyl ring generally leads to a decrease in activity compared to methoxy-substituted analogs.
Quantitative Data: Anti-cancer Activity of 5-(Thiophen-2-yl)isoxazole Analogs
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) against MCF-7 Cells[1] |
| TTI-1 | H | > 50 |
| TTI-2 | 4-OCH3 | 10.21 |
| TTI-3 | 3,4-diOCH3 | 2.63 |
| TTI-6 | 3,4,5-triOCH3 | 1.91 |
| TTI-7 | 4-CH3 | 15.6 |
| TTI-8 | 4-F | 20.4 |
| TTI-9 | 4-Cl | 18.2 |
| TTI-10 | 4-Br | 17.5 |
| TTI-11 | 4-CF3 | 12.3 |
Experimental Protocols:
MTT Assay for Cytotoxicity:
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-(thiophen-2-yl)isoxazole analogs for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis and Cell Cycle Analysis:
Further mechanistic studies can be performed to understand how these compounds induce cell death.
-
Apoptosis Assay: Annexin V/propidium iodide (PI) staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Propidium iodide staining of cellular DNA followed by flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compounds.
Signaling Pathway Diagram:
Caption: Inhibition of ERα by 5-(thiophen-2-yl)isoxazole analogs.
Antimicrobial Activity
While the 5-(thiophen-2-yl)isoxazole scaffold is a promising core for the development of antimicrobial agents, specific quantitative structure-activity relationship studies with extensive MIC data for a series of these particular analogs are not widely available in the public domain. However, studies on broader classes of isoxazole and thiophene derivatives provide valuable insights into the structural features that contribute to antimicrobial activity. The presence of a thiophene ring in a molecule has been shown to increase its antimicrobial activity.[2]
General Structure-Activity Relationship Trends for Isoxazole-based Antimicrobials:
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane penetration.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic rings can enhance antimicrobial activity.
-
Specific Substituents: The nature and position of substituents on the isoxazole and any appended aromatic rings play a significant role in determining the spectrum and potency of antimicrobial action.
Experimental Protocols:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Diagram:
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (CAS Number: 763109-71-3), ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat is essential.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is collection as chemical waste for incineration by a licensed hazardous waste disposal company.[1] Drain disposal is not recommended without a thorough hazard assessment and explicit approval from your institution's Environmental Health & Safety (EHS) department.
Waste Collection and Segregation:
-
Identify the Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Select an Appropriate Container: Use a clearly labeled, leak-proof, and chemically compatible container. The original product container can be used if it is in good condition.
-
Label the Container: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "763109-71-3"
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Do Not Mix Waste: Do not combine this waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[1]
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Hazard Classification | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from the Safety Data Sheet for 3-(2-Thienyl)-5-isoxazolecarboxylic acid.[1]
Experimental Protocols
A validated experimental protocol for the neutralization or chemical deactivation of this compound for in-lab disposal is not available in the reviewed literature. While general procedures for neutralizing carboxylic acids exist, the potential for hazardous byproducts from the reaction of this specific heterocyclic compound is unknown.[3][4] Therefore, attempting in-lab neutralization is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (CAS No. 763109-71-3). The following procedures are essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[1][2] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3] Gloves should be inspected before use and changed frequently, especially after direct contact.[1] For larger quantities, consider additional protective clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary.[4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[4]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[4]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[4]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[4]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[4]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]
-
-
Post-Handling Procedures:
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not empty into drains.[1]
-
Solid chemicals can be collected in separate, labeled polybags and handed over to the designated waste management service.[5]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
